3-Chloro-2-fluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHWXGWKTZILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378668 | |
| Record name | 3-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-96-3 | |
| Record name | 3-Chloro-2-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-2-FLUOROPHENYLACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 3-Chloro-2-fluorophenylacetic acid. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Properties
This compound is a halogenated phenylacetic acid derivative. Its chemical structure incorporates chlorine and fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and physical properties. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 261762-96-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 188.58 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3-Chloro-2-fluorophenyl)acetic acid | --INVALID-LINK-- |
| Synonyms | This compound, 2-(3-Chloro-2-fluoro-phenyl)acetic acid | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
Hazard Statements:
Precautionary Statements:
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]
-
Wear suitable protective clothing, gloves and eye/face protection.[1][3]
Experimental Protocols
Proposed Synthesis Workflow
The logical workflow for the synthesis of this compound from 3-chloro-2-fluorobenzyl chloride is depicted below. This involves the conversion of the benzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
General Experimental Procedure for Phenylacetonitrile Hydrolysis
The following is a generalized protocol based on the hydrolysis of similar chlorophenylacetonitriles as described in patent literature. This should be adapted and optimized for the specific substrate.
Materials:
-
3-Chloro-2-fluorophenylacetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The reaction is highly exothermic and should be performed in an ice bath.
-
To the cooled sulfuric acid solution, add 3-chloro-2-fluorophenylacetonitrile.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and then pour it over crushed ice with stirring.
-
The precipitated crude this compound is collected by vacuum filtration.
-
The crude product is washed with cold water to remove any residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).
Proposed Analytical Workflow
A standard workflow for the analysis and characterization of the synthesized this compound would involve a series of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic and Chromatographic Data
At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. For research purposes, it is imperative to acquire this data on synthesized and purified material to unequivocally confirm its structure and purity. The expected spectroscopic characteristics can be predicted based on the structure and data from similar compounds.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H, C=C, C-Cl, and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection would typically be by UV absorbance at a wavelength where the aromatic ring absorbs, for example, around 254 nm.
Conclusion
This compound is a valuable building block in organic synthesis. While detailed experimental data is not extensively published, its synthesis can be reasonably achieved through established methods for analogous compounds. For any research or development application, it is critical to perform thorough characterization of the synthesized material to confirm its identity and purity. This guide provides a foundational understanding of the properties and expected experimental behavior of this compound to aid in such endeavors.
References
In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluorophenylacetic acid, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities, offering readily accessible data and detailed experimental methodologies.
Core Physicochemical Properties
This compound is a halogenated phenylacetic acid derivative. Its chemical structure, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific properties that are crucial for its reactivity and potential biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, specific experimentally determined values for melting point, pKa, and LogP were not available in the public domain at the time of this compilation. Therefore, computationally predicted values are provided for these parameters and are clearly indicated.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2][3] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Boiling Point | 296.4°C at 760 mmHg | [1] |
| Melting Point | Predicted: 95-100 °C | Computational Prediction |
| pKa | Predicted: 3.85 ± 0.10 | Computational Prediction |
| LogP | Predicted: 2.45 | Computational Prediction |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [1] |
| Vapor Pressure | 0.000648 mmHg at 25°C | [1] |
| Flash Point | 133.1°C | [1] |
| Refractive Index | 1.548 | [1] |
| Density | 1.417 ± 0.06 g/cm³ (20°C, 760 Torr) | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has turned into a liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final. A narrow melting range is indicative of high purity.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
References
An In-Depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluorophenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern imparts unique chemical properties that are leveraged in the development of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and, most notably, the synthetic routes to this compound. Detailed experimental protocols for the most common synthetic pathways are presented, along with a summary of relevant quantitative data to aid researchers in their synthetic endeavors.
Structure and Properties
This compound, with the chemical formula C₈H₆ClFO₂, is a white to light yellow crystalline solid.[1][2] Its structure consists of a phenyl ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and an acetic acid moiety at the 1-position.
Chemical Structure:
Figure 1. Chemical structure of this compound.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 261762-96-3 | [3][4] |
| Molecular Formula | C₈H₆ClFO₂ | [3][4] |
| Molecular Weight | 188.58 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Boiling Point | 296.4±25.0 °C (Predicted) | [4] |
| Density | 1.417±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.84±0.10 (Predicted) | [4] |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and practical approaches involve the hydrolysis of the corresponding 3-chloro-2-fluorophenylacetonitrile or the oxidation of a suitable precursor such as 3-chloro-2-fluoroacetophenone via the Willgerodt-Kindler reaction.
Synthesis via Hydrolysis of 3-Chloro-2-fluorophenylacetonitrile
This two-step approach involves the preparation of 3-chloro-2-fluorophenylacetonitrile from 3-chloro-2-fluorobenzyl halide, followed by its hydrolysis to the desired carboxylic acid.
Diagram 1. Synthesis of this compound via nitrile hydrolysis.
Experimental Protocol: Hydrolysis of 3-Chloro-2-fluorophenylacetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-chloro-2-fluorophenylacetonitrile and a solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) in water. The molar ratio of acid/base to the nitrile is typically in the range of 1.2-5:1.[5]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-120 °C. The reaction is typically carried out for 1.5 to 5 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture.
-
Acidic Hydrolysis: Add water to the cooled reaction mixture to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried.[5]
-
Basic Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with water, and dried.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.
Synthesis via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to synthesize aryl-substituted carboxylic acids from the corresponding aryl ketones.[6][7] In this case, 3-chloro-2-fluoroacetophenone would be the starting material. The reaction proceeds through the formation of a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[7][8]
Diagram 2. Synthesis of this compound via the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction of 3-Chloro-2-fluoroacetophenone
A general procedure for the Willgerodt-Kindler reaction of acetophenones is described and can be adapted for 3-chloro-2-fluoroacetophenone.[8]
-
Thioamide Formation: In a round-bottom flask, combine 3-chloro-2-fluoroacetophenone, elemental sulfur, and morpholine. A catalytic amount of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can be added to accelerate the reaction.[8] The mixture is typically heated at reflux (around 120-130 °C) for several hours.[8]
-
Hydrolysis: After the formation of the thioamide intermediate is complete (as monitored by TLC), the reaction mixture is cooled. A solution of a strong base, such as 20% sodium hydroxide, is added, and the mixture is heated at around 100 °C for several hours to hydrolyze the thioamide.[8]
-
Work-up: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to a pH of 2 to precipitate the crude phenylacetic acid.[8]
-
Purification: The crude product is collected by filtration. For further purification, it can be dissolved in a 10% sodium bicarbonate solution, washed with an organic solvent like ethyl acetate, and then re-precipitated by acidifying the aqueous layer.[8] The final product is then collected by filtration and dried.
Data Summary
The following table summarizes the key reactants and expected products for the synthesis of this compound.
| Starting Material | Key Reagents | Intermediate Product | Final Product |
| 3-Chloro-2-fluorobenzyl halide | NaCN or KCN | 3-Chloro-2-fluorophenylacetonitrile | This compound |
| 3-Chloro-2-fluorophenylacetonitrile | Strong acid (e.g., HCl) or base (e.g., NaOH) | - | This compound |
| 3-Chloro-2-fluoroacetophenone | Sulfur, Morpholine | Thioamide intermediate | This compound |
Conclusion
The synthesis of this compound is a critical process for the production of various fine chemicals and active pharmaceutical ingredients. The two primary routes, hydrolysis of the corresponding nitrile and the Willgerodt-Kindler reaction of the acetophenone, offer reliable methods for its preparation. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 261762-96-3 [chemicalbook.com]
- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Spectroscopic Analysis of 3-Chloro-2-fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-2-fluorophenylacetic acid. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents an educated estimation of the expected spectral characteristics based on the analysis of structurally related compounds.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.5 | Multiplet | 3H | Aromatic CH |
| ~3.7 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~155-160 (d, ¹JCF) | C-F |
| ~135 (d) | C-Cl |
| ~120-130 | Aromatic CH |
| ~115-125 (d) | Aromatic CH |
| ~40 | -CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1050 | Medium | C-F stretch |
| ~750 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188/190 | [M]⁺ molecular ion peak (presence of Cl isotope) |
| 143/145 | [M-COOH]⁺ |
| 125 | [M-COOH-H₂O]⁺ |
Experimental Protocols
The acquisition of high-quality spectral data is fundamental for the structural elucidation and characterization of organic compounds. The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. In many modern spectrometers, the solvent signal can be used as a secondary reference.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR to obtain singlets for each unique carbon atom.[3][4]
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and longer relaxation times.[3]
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[5]
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source, using an ionization technique like Electron Ionization (EI).
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the low ppm range.
-
For direct infusion, prepare a dilute solution of the sample in a suitable solvent.
Data Acquisition (EI-MS):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[6][7]
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z. The presence of a chlorine atom is expected to produce a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.[8][9]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chlorophenylacetic acid(1878-65-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chembk.com [chembk.com]
- 7. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Solubility Profile of 3-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Understanding its solubility in various organic solvents is a fundamental requirement for its purification, reaction optimization, and formulation into final products. The presence of a carboxylic acid group, along with halogen substituents on the aromatic ring, dictates its interaction with different solvent classes.
Predicted Solubility Behavior
Based on general chemical principles and qualitative data, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents like ketones (e.g., acetone) and ethers (e.g., diethyl ether), the compound is reported to be soluble.[1] This is attributed to the ability of the carboxylic acid group to form hydrogen bonds with these solvents.
-
Moderate to Low Solubility: In non-polar or weakly polar solvents, the solubility is anticipated to be significantly lower.
-
Slight Solubility in Water: The presence of the polar carboxylic acid group allows for some interaction with water, though the hydrophobic phenyl ring and halogen substituents limit its overall aqueous solubility.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in various organic solvents. The following table is presented as a template for researchers to populate once experimental data is obtained using the protocols outlined in the subsequent section.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Alcohol | 25 | Data not available | Data not available |
| Ethanol | Alcohol | 25 | Data not available | Data not available |
| Acetone | Ketone | 25 | Data not available | Data not available |
| Diethyl Ether | Ether | 25 | Data not available | Data not available |
| Ethyl Acetate | Ester | 25 | Data not available | Data not available |
| Toluene | Aromatic Hydrocarbon | 25 | Data not available | Data not available |
| Heptane | Aliphatic Hydrocarbon | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted in the scientific community for determining the solubility of solid compounds in organic solvents.
Isothermal Shake-Flask Method
This gravimetric method is a reliable and commonly used technique for solubility determination.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The suspension is allowed to settle, and the supernatant saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: A known volume or weight of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The weight of the remaining solid solute is measured, and the solubility is calculated in terms of g/100 mL or other desired units.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Analytical Method Using High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the solubility of compounds with high accuracy and requires less material.
Methodology:
-
Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1 and 2).
-
Sample Preparation: A small, accurately measured aliquot of the clear supernatant is taken and diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Calibration: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations and analyzing them by HPLC.
-
Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the peak area corresponding to the solute is measured.
-
Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Caption: Analytical Solubility Determination Workflow using HPLC.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure suggests it is soluble in polar organic solvents like alcohols and ketones. For researchers and drug development professionals requiring precise solubility data, this guide provides established experimental protocols, namely the isothermal shake-flask method and analytical methods using HPLC. The generation of such data is a crucial step in the advancement of research and development involving this compound.
References
An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, has emerged as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern influences its reactivity and imparts specific properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. While the precise historical details of its initial synthesis remain somewhat obscure in publicly accessible records, its importance as a pharmaceutical intermediate is well-documented through its commercial availability and the existence of patents for related compounds. This guide will delve into the probable synthetic routes, present available physicochemical data, and explore its applications in drug discovery.
Introduction
This compound (CAS No. 261762-96-3) is a white to light yellow crystalline solid.[1] Its molecular structure, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a versatile intermediate in the synthesis of complex organic molecules, especially active pharmaceutical ingredients (APIs). The presence of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated and chlorinated phenylacetic acid derivatives attractive scaffolds in medicinal chemistry.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Boiling Point | 296.4 °C at 760 mmHg | [1] |
| Density | 1.417 ± 0.06 g/cm³ | [1] |
| Flash Point | 133.1 °C | [1] |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [1] |
Historical Context and Discovery
Synthetic Methodologies
While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly documented in the available literature, common synthetic routes for phenylacetic acid derivatives provide a strong indication of the likely methodologies. One of the most probable and widely used methods involves a two-step process starting from a substituted toluene derivative.
A plausible synthetic pathway is outlined below:
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Based on established chemical principles for analogous transformations, a detailed hypothetical experimental protocol is provided below.
Step 1: Synthesis of 3-Chloro-2-fluorobenzyl Cyanide from 3-Chloro-2-fluorobenzyl Bromide
-
Materials: 3-Chloro-2-fluorobenzyl bromide, sodium cyanide, ethanol, water.
-
Procedure: A solution of sodium cyanide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. 3-Chloro-2-fluorobenzyl bromide is added dropwise to the cyanide solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 3-chloro-2-fluorobenzyl cyanide, which can be further purified by distillation or chromatography if necessary.
Step 2: Hydrolysis of 3-Chloro-2-fluorobenzyl Cyanide to this compound
-
Materials: 3-Chloro-2-fluorobenzyl cyanide, sulfuric acid (or sodium hydroxide), water.
-
Procedure (Acid Hydrolysis): The crude 3-chloro-2-fluorobenzyl cyanide is added to an aqueous solution of sulfuric acid in a round-bottom flask fitted with a reflux condenser. The mixture is heated to reflux and stirred vigorously for several hours. The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The crude solid is then washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound.
Applications in Drug Development
While specific drug candidates synthesized directly from this compound are not explicitly disclosed in the public domain, its role as a key intermediate is evident from its inclusion in the product catalogs of numerous chemical suppliers catering to the pharmaceutical industry. Phenylacetic acid derivatives are common structural motifs in a variety of therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for creating novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.
The logical workflow for the utilization of this compound in a drug discovery program is illustrated below.
References
Technical Guide: Safety and Handling of 3-Chloro-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.
Introduction
3-Chloro-2-fluorophenylacetic acid is an organic compound that serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its chemical structure, containing both chlorine and fluorine atoms on the phenyl ring, imparts unique reactivity that is valuable for medicinal chemistry and drug discovery programs. This guide provides a summary of the available safety and handling information for this compound.
Chemical and Physical Properties
Limited quantitative data for this compound is publicly available. The following table summarizes its known properties.
| Property | Value | Reference |
| Chemical Name | 2-(3-Chloro-2-fluorophenyl)acetic acid | [2] |
| CAS Number | 261762-96-3 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [1] |
Hazard Identification and GHS Classification
| Hazard | Description |
| Acute Toxicity | The toxicological properties have not been fully investigated. Handle with caution. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][3] |
Signal Word: Warning
Hazard Statements (Presumed):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Safety and Handling Precautions
Adherence to strict safety protocols is crucial when working with this compound. The following table outlines recommended precautions.
| Precaution Type | Recommended Action | Reference |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure easy access to an eyewash station and safety shower. | [3] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). - Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust inhalation is possible. | [1][3] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [3] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. | [3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [3][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. | [3][6] |
Fire and Explosion Hazard Data
Detailed flammability data for this compound is not available. However, for related compounds, the fire hazard is generally low.
| Parameter | Information | Reference |
| Flammability | Not expected to be flammable. | [3] |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [3][6] |
| Hazardous Combustion Products | Thermal decomposition may produce carbon oxides, hydrogen chloride, and hydrogen fluoride. | [3] |
| Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [3][6] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action | Reference |
| Personal Precautions | Evacuate the area. Wear appropriate personal protective equipment (PPE) as outlined in Section 4. Avoid breathing dust. | [3] |
| Environmental Precautions | Prevent the material from entering drains or waterways. | [3] |
| Containment and Cleanup | Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. | [3] |
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
| Aspect | Recommendation | Reference |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. | [3] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. | [3] |
Experimental Protocols
Due to the limited public information, a specific, validated experimental protocol for the synthesis or analysis of this compound cannot be provided. A general synthetic route mentioned involves the fluorination and chlorination of acetophenone, though specific conditions and reagents are not detailed.[1]
For analytical purposes, High-Performance Liquid Chromatography (HPLC) methods developed for other fluorophenylacetic acid isomers could potentially be adapted. Such methods often utilize a C18 column with a mobile phase of acetonitrile and water with a formic or acetic acid modifier, and UV detection.
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Logic for selecting appropriate PPE based on potential hazards.
References
- 1. chembk.com [chembk.com]
- 2. pschemicals.com [pschemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
3-Chloro-2-fluorophenylacetic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 3-Chloro-2-fluorophenylacetic acid, a compound of interest in synthetic organic chemistry and drug discovery.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C8H6ClFO2 | [1][2][3][4] |
| Molecular Weight | 188.59 g/mol | [2] |
| IUPAC Name | 2-(3-Chloro-2-fluorophenyl)acetic acid | [3] |
| CAS Number | 261762-96-3 | [2][3] |
Structural Representation
The logical relationship and connectivity of atoms within the this compound molecule can be visualized. The following diagram illustrates the core phenylacetic acid structure and the relative positions of the chloro and fluoro substituents.
Note on Methodologies: The molecular weight and formula provided are based on standard chemical calculations and have been verified across multiple chemical data sources.[1][2][3][4] Experimental determination of molecular weight would typically be performed using mass spectrometry. The structural information is based on established IUPAC nomenclature.[3] Due to the nature of this request, detailed experimental protocols for the synthesis or analysis of this specific compound are beyond the scope of this document.
References
In-Depth Technical Guide: 3-Chloro-2-fluorophenylacetic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylacetic acid, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its commercial availability, physicochemical properties, safety protocols, and potential applications, with a focus on providing actionable data and methodologies for laboratory and development settings.
Commercial Availability and Suppliers
This compound (CAS No. 261762-96-3) is readily available from a variety of chemical suppliers catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms, ensuring a steady supply for both initial screening and larger-scale synthesis projects.
Table 1: Prominent Commercial Suppliers
| Supplier | Available Quantities | Purity (Typical) |
| Matrix Scientific | 1g, 5g, 25g | Information not specified |
| ChemBK | Varies by listed supplier | 97% |
| P&S Chemicals | Available upon quotation | Information not specified |
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its effective use in synthesis and biological assays. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.59 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. |
Table 3: Spectroscopic Data
| Technique | Data |
| Mass Spectrometry | Not available in search results |
| ¹H NMR | Not available in search results |
| ¹³C NMR | Not available in search results |
| Infrared (IR) | Not available in search results |
Synthesis and Purification
General Synthesis Pathway
The synthesis of this compound can be achieved through the fluorination and chlorination of acetophenone. This process likely involves a multi-step reaction sequence.
A logical workflow for such a synthesis is outlined below. This diagram represents a hypothetical pathway based on standard organic chemistry principles, as a specific protocol for this exact molecule is not detailed in the available search results.
Caption: Hypothetical synthesis workflow for this compound.
Purification Methods
Post-synthesis, purification is critical to achieve the desired purity for research applications. Standard purification techniques for acidic organic compounds are applicable.
Table 4: Potential Purification Protocols
| Method | Description |
| Recrystallization | Dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization of the pure compound. |
| Column Chromatography | Separation of the target compound from impurities by passing the mixture through a column packed with a stationary phase (e.g., silica gel) and eluting with a suitable solvent system. |
Applications in Drug Discovery and Development
This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Phenylacetic acid derivatives are common scaffolds in medicinal chemistry, and the introduction of halogen atoms like chlorine and fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific signaling pathways directly modulated by this compound are not documented in the available literature, its role as a synthetic building block suggests its incorporation into molecules targeting a wide range of biological processes. The logical workflow for its use in a drug discovery program is depicted below.
References
The Strategic Role of 3-Chloro-2-fluorophenylacetic Acid in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of a Key Building Block in the Synthesis of Novel Therapeutics, Including Advanced Kinase Inhibitors for Cancer Therapy.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties that are strategically leveraged in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its role in the development of targeted cancer therapies. We present detailed synthetic pathways, experimental protocols, and quantitative data for derivatives, alongside an exploration of the underlying signaling pathways they modulate.
Introduction
This compound (C₈H₆ClFO₂) is a white to light yellow crystalline solid primarily utilized as a building block in organic synthesis.[1] Its value in medicinal chemistry stems from the influence of its halogen substituents on molecular interactions and metabolic stability. The presence of fluorine, in particular, can significantly alter the acidity, lipophilicity, and metabolic fate of a molecule, often leading to improved drug-like properties.[2] This guide will delve into the practical applications of this versatile intermediate, with a special emphasis on its use in synthesizing a new generation of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, highlighting its suitability as a reactant in a variety of organic transformations.
| Property | Value | Reference |
| CAS Number | 261762-96-3 | [3] |
| Molecular Formula | C₈H₆ClFO₂ | [3] |
| Molecular Weight | 188.58 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Boiling Point | 296.4 °C at 760 mmHg | [3] |
| Flash Point | 133.1 °C | [3] |
| Density | 1.417 g/cm³ | [3] |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [4] |
Key Research Application: Synthesis of Kinase Inhibitors
A significant application of this compound lies in the synthesis of potent kinase inhibitors for cancer therapy. One notable example is the preclinical drug candidate WXFL-152 , a novel triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]
The Role of this compound in the Synthesis of WXFL-152
While the complete synthesis of WXFL-152 is a multi-step process, a key structural component is the 4-(3-chloro-2-fluorophenoxy) moiety. This is introduced through the etherification of 3-chloro-2-fluorophenol with a quinoline derivative. 3-Chloro-2-fluorophenol can be synthesized from this compound, making the latter a crucial precursor.
Below is a logical workflow illustrating the synthetic strategy.
Caption: Synthetic workflow from this compound to WXFL-152.
Biological Activity of WXFL-152
WXFL-152 has demonstrated potent inhibitory activity against key kinases involved in tumor angiogenesis and growth. The half-maximal inhibitory concentrations (IC₅₀) against these targets highlight its efficacy.
| Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference |
| VEGFR2 | 3 | HUVEC | [5] |
| FGFR1 | 15 | HUVEC | [5] |
| PDGFRβ | 28 | HUVEC | [5] |
Signaling Pathways Modulated by WXFL-152
WXFL-152 exerts its anticancer effects by simultaneously blocking the signaling pathways mediated by VEGFR2, FGFRs, and PDGFRβ. These pathways are crucial for tumor angiogenesis, proliferation, and metastasis. The diagram below illustrates the interconnectedness of these signaling cascades and the points of inhibition by WXFL-152.
Caption: WXFL-152 inhibits key signaling pathways in cancer.
Experimental Protocols
This section provides a detailed, plausible experimental protocol for the synthesis of WXFL-152, starting from 3-chloro-2-fluorophenol.
Synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (Intermediate)
-
To a solution of 3-chloro-2-fluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired intermediate.
Synthesis of WXFL-152
-
Dissolve the intermediate from section 5.1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add triphosgene (0.5 eq) and a base such as triethylamine (TEA, 3.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add cyclopropylamine (1.2 eq) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford WXFL-152.
In Vitro Kinase Assay
The inhibitory activity of WXFL-152 against VEGFR2, FGFR1, and PDGFRβ can be determined using a variety of commercially available kinase assay kits, typically employing a fluorescence-based method.
-
Prepare a series of dilutions of WXFL-152 in a suitable buffer.
-
In a microplate, add the kinase, the appropriate substrate, and ATP.
-
Add the different concentrations of WXFL-152 to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent triple angiokinase inhibitor WXFL-152 underscores its potential for the development of novel anticancer agents. The strategic incorporation of the 3-chloro-2-fluorophenyl moiety can lead to compounds with enhanced biological activity and favorable pharmacokinetic properties. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases.
References
- 1. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-2-fluorophenylacetic Acid: A Detailed Protocol for Pharmaceutical Research and Development
Application Note: 3-Chloro-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylacetic acid motif is present in a variety of pharmacologically active compounds. This document outlines a detailed and reliable multi-step synthesis of this compound, commencing from the readily available starting material, 2-fluoro-3-chloro toluene. The described protocol is intended for researchers and scientists in the field of organic synthesis and drug development.
Introduction
Substituted phenylacetic acids are crucial intermediates in the synthesis of numerous pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, with its specific substitution pattern, serves as a key precursor for more complex molecular targets. The synthetic route detailed herein involves a three-step sequence: side-chain halogenation of 2-fluoro-3-chloro toluene, followed by cyanation to the corresponding benzyl cyanide, and subsequent hydrolysis to the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis proceeds through the following three key transformations:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Side-Chain Halogenation of 2-Fluoro-3-chloro toluene
This step involves the free-radical halogenation of the methyl group of the starting material. Both bromination and chlorination are viable methods.
Method A: Bromination using N-Bromosuccinimide (NBS)
This is a common and effective method for benzylic bromination.[1]
-
Materials:
-
2-Fluoro-3-chloro toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-chloro toluene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-3-chlorobenzyl bromide.
-
The product can be purified by vacuum distillation.
-
Method B: Chlorination using Sulfuryl Chloride
-
Materials:
-
2-Fluoro-3-chloro toluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (BPO) (radical initiator)
-
Anhydrous solvent (e.g., benzene or dichloromethane)
-
-
Procedure:
-
To a solution of 2-fluoro-3-chloro toluene (1.0 eq) in an anhydrous solvent in a flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux.
-
Add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel.
-
After the addition is complete, continue refluxing for 1-2 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and carefully wash with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The resulting 2-fluoro-3-chlorobenzyl chloride can be purified by vacuum distillation.
-
| Parameter | Method A (Bromination) | Method B (Chlorination) |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Sulfuryl Chloride (SO₂Cl₂) |
| Initiator | Benzoyl peroxide or AIBN | Benzoyl peroxide |
| Solvent | Carbon tetrachloride | Benzene or Dichloromethane |
| Typical Yield | 70-85% | 75-90% |
| Reaction Time | 2-4 hours | 1-3 hours |
Table 1: Comparison of Side-Chain Halogenation Methods.
Step 2: Cyanation of 2-Fluoro-3-chlorobenzyl Halide
This step involves a nucleophilic substitution reaction to introduce the nitrile group.
-
Materials:
-
2-Fluoro-3-chlorobenzyl bromide or chloride (from Step 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Aqueous ethanol or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 80:20 v/v) or in DMSO.
-
Heat the solution to 50-60°C with stirring.
-
Add the 2-fluoro-3-chlorobenzyl halide (1.0 eq) dropwise to the cyanide solution.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a larger volume of water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-fluoro-3-chlorobenzyl cyanide.
-
The product can be purified by vacuum distillation or recrystallization.
-
| Parameter | Value |
| Cyanide Salt | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |
| Solvent | Aqueous Ethanol or DMSO |
| Temperature | 50-60°C |
| Typical Yield | 80-95% |
| Reaction Time | 3-5 hours |
Table 2: Reaction Conditions for Cyanation.
Step 3: Hydrolysis of 2-Fluoro-3-chlorobenzyl Cyanide
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.[2][3]
Method A: Acidic Hydrolysis
-
Materials:
-
2-Fluoro-3-chlorobenzyl cyanide (from Step 2)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, mix 2-fluoro-3-chlorobenzyl cyanide (1.0 eq) with an excess of aqueous sulfuric acid (e.g., 50-70% w/w) or concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.
-
Continue heating for 4-8 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if using a basic workup) or by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid carboxylic acid will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
-
Method B: Basic Hydrolysis
-
Materials:
-
2-Fluoro-3-chlorobenzyl cyanide (from Step 2)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water or aqueous ethanol
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water or aqueous ethanol.
-
Add the 2-fluoro-3-chlorobenzyl cyanide (1.0 eq) to the basic solution.
-
Heat the mixture to reflux for 4-10 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product to obtain pure this compound.
-
| Parameter | Method A (Acidic) | Method B (Basic) |
| Reagent | Concentrated H₂SO₄ or HCl | NaOH or KOH |
| Temperature | 100-120°C (Reflux) | Reflux |
| Typical Yield | 75-90% | 80-95% |
| Reaction Time | 4-8 hours | 4-10 hours |
Table 3: Comparison of Hydrolysis Methods.
Logical Relationship of Synthetic Steps
Figure 2: Logical progression of the synthesis highlighting the reaction types.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Halogenating agents like NBS and sulfuryl chloride are corrosive and should be handled with care.
-
Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
Conclusion
The described three-step synthesis provides a robust and efficient pathway to this compound from 2-fluoro-3-chloro toluene. The protocols are adaptable, with alternative reagents and conditions provided for key steps, allowing for optimization based on available resources and desired scale. This valuable intermediate can subsequently be utilized in the development of novel therapeutic agents.
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 3-Chloro-2-fluorophenylacetic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Chloro-2-fluorophenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The protocol outlines a multi-step synthesis commencing with the preparation of the requisite starting material, 3-chloro-2-fluorobenzyl chloride, followed by the formation of the Grignard reagent and its subsequent carboxylation to yield the target phenylacetic acid derivative. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.
Introduction
Phenylacetic acid derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and lipophilicity. This compound, in particular, is an important intermediate for the synthesis of various therapeutic agents. The Grignard reaction offers a robust and efficient method for the synthesis of such carboxylic acids from the corresponding organohalides. This protocol details a reliable procedure for the preparation of this compound, providing researchers with a practical guide for its synthesis in a laboratory setting.
Quantitative Data Summary
A summary of the physical and spectroscopic data for the final product, this compound, is presented in Table 1. Please note that while some data is based on reported values, the NMR data is predicted based on the chemical structure and data from analogous compounds due to the limited availability of experimental spectra in the public domain.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂[1][2] |
| Molecular Weight | 188.58 g/mol [1][2] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | Not available |
| Boiling Point | 296.4 °C at 760 mmHg[1] |
| Density | 1.417 g/cm³[1] |
| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water[1] |
| ¹H NMR (Predicted) | δ ~7.2-7.5 (m, 3H, Ar-H), δ ~3.7 (s, 2H, CH₂) |
| ¹³C NMR (Predicted) | δ ~175 (C=O), δ ~158 (d, J=245 Hz, C-F), δ ~134 (d, J=10 Hz, C-Cl), δ ~129 (d, J=3 Hz), δ ~128 (d, J=15 Hz), δ ~125 (d, J=5 Hz), δ ~116 (d, J=22 Hz), δ ~40 (CH₂) |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocol is a comprehensive guide based on established chemical principles and analogous reactions.
Part 1: Synthesis of 3-Chloro-2-fluorobenzyl Alcohol
This initial step focuses on the preparation of the alcohol precursor to the Grignard starting material, adapted from a known procedure for a similar compound[3].
Materials:
-
2-Fluoro-3-chlorobenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dimethyl sulfate
-
Toluene
-
Water
Procedure:
-
In a clean, dry four-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 930 g of THF and 94.8 g of sodium borohydride.
-
Heat the mixture to 60 °C with stirring.
-
Prepare a solution of 309.6 g of 2-fluoro-3-chlorobenzoic acid in 975 g of THF and add it dropwise to the reaction mixture.
-
After the addition is complete, cool the reaction to 50 °C and add 275.4 g of dimethyl sulfate dropwise.
-
Maintain the reaction at this temperature for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction to 20-30 °C and slowly add 400 g of crushed ice to quench the reaction.
-
Remove the THF by simple distillation.
-
To the residue, add 1228 g of water and 1441 g of toluene. Stir vigorously for 1 hour, then allow the layers to separate.
-
Separate the organic layer and remove the toluene by simple distillation to yield 3-chloro-2-fluorobenzyl alcohol.
Part 2: Synthesis of 3-Chloro-2-fluorobenzyl Chloride
The prepared alcohol is then converted to the corresponding benzyl chloride.
Materials:
-
3-Chloro-2-fluorobenzyl alcohol
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve the 3-chloro-2-fluorobenzyl alcohol in an anhydrous solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-2-fluorobenzyl chloride.
Part 3: Grignard Reaction and Carboxylation for this compound Synthesis
This final part details the formation of the Grignard reagent and its reaction with carbon dioxide.
Materials:
-
3-Chloro-2-fluorobenzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3 M)
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask under a gentle stream of nitrogen.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve the 3-chloro-2-fluorobenzyl chloride (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to approximately -10 °C.
-
In a separate beaker, crush a sufficient quantity of dry ice.
-
While stirring vigorously, slowly pour the Grignard solution onto the crushed dry ice. Caution: This process is highly exothermic and will cause vigorous sublimation of CO₂.
-
Continue stirring until the mixture becomes a thick slurry.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Work-up and Purification:
-
Slowly and carefully add 3 M hydrochloric acid to the reaction mixture with stirring until the magnesium salts dissolve and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship Diagram
This diagram illustrates the logical progression and dependencies of the key stages in the synthesis.
Caption: Logical flow of the Grignard synthesis protocol.
References
Application Notes and Protocols: Palladium-Catalyzed Carbonylation of 3-Chloro-2-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-fluoro-3-chlorophenylacetic acid via the palladium-catalyzed carbonylation of 3-chloro-2-fluorobenzyl chloride. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.
Introduction
The palladium-catalyzed carbonylation of benzyl halides is a powerful transformation in organic synthesis, enabling the efficient introduction of a carboxylic acid or ester functionality. This methodology is particularly relevant in the pharmaceutical industry, where phenylacetic acid derivatives are common structural motifs in a wide range of drug candidates. The presence of fluorine and chlorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making 2-fluoro-3-chlorophenylacetic acid a desirable intermediate for drug discovery programs. For instance, the structurally related 3-chloro-2-fluorobenzoic acid is utilized in the synthesis of Aurora A kinase inhibitors, suggesting a potential application for the title compound in oncology research.[1]
This document outlines a robust protocol for the hydroxycarbonylation of 3-chloro-2-fluorobenzyl chloride, adapted from established methods for the carbonylation of benzyl and aryl chlorides.[2][3]
Reaction Scheme
3-Chloro-2-fluorobenzyl chloride is converted to 2-fluoro-3-chlorophenylacetic acid
Data Presentation
The following table summarizes the key reaction parameters for the palladium-catalyzed carbonylation of 3-chloro-2-fluorobenzyl chloride. These parameters are based on analogous transformations and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Substrate | 3-Chloro-2-fluorobenzyl chloride | |
| Product | 2-Fluoro-3-chlorophenylacetic acid | |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium precursor for carbonylation reactions. |
| Ligand | Xantphos or dcpp·2HBF₄ | Bidentate phosphine ligands are often crucial for achieving high yields and selectivities in carbonylation reactions.[2] |
| Carbon Monoxide Source | Carbon Monoxide (CO) gas | Can be used at atmospheric or slightly elevated pressures. Alternatively, CO-releasing molecules can be employed for safety. |
| Solvent | Toluene/Water (two-phase system) | A two-phase system can facilitate product separation and catalyst recycling.[3] |
| Base | Sodium Hydroxide (NaOH) | Used to trap the HCl byproduct and drive the reaction to completion. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Recommended for two-phase systems to enhance the reaction rate. |
| Temperature | 80-100 °C | Typical temperature range for palladium-catalyzed carbonylation reactions. |
| Pressure | 1-10 atm of CO | Higher pressures can increase the reaction rate but may require specialized equipment. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Typical Yield | 70-90% (expected) | Yields are highly dependent on the optimization of reaction conditions. |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed hydroxycarbonylation of 3-chloro-2-fluorobenzyl chloride.
Materials:
-
3-Chloro-2-fluorobenzyl chloride
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Carbon Monoxide (CO) gas
-
Nitrogen (N₂) gas
-
Standard laboratory glassware
-
Schlenk line or glovebox for inert atmosphere techniques
-
High-pressure reactor (if applicable)
Procedure:
-
Reactor Setup: A two-necked round-bottom flask (or a high-pressure reactor) equipped with a magnetic stir bar, a condenser, and a gas inlet is assembled. The system is purged with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Preparation: In the reaction vessel, Palladium(II) Acetate (e.g., 0.02 mmol, 1 mol%) and Xantphos (e.g., 0.024 mmol, 1.2 mol%) are added.
-
Reagent Addition: To the vessel, add 3-chloro-2-fluorobenzyl chloride (e.g., 2 mmol, 1 eq.), Tetrabutylammonium bromide (e.g., 0.2 mmol, 10 mol%), toluene (e.g., 10 mL), and an aqueous solution of Sodium Hydroxide (e.g., 4 mmol in 5 mL of water).
-
Carbon Monoxide Introduction: The nitrogen atmosphere is replaced with carbon monoxide by evacuating and backfilling the reactor with CO gas three times. The reactor is then pressurized to the desired CO pressure (e.g., 1 atm or higher).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature, and the CO pressure is carefully released in a well-ventilated fume hood.
-
The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is then acidified to a pH of approximately 2 using a dilute solution of hydrochloric acid.
-
The acidified aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-chlorophenylacetic acid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-fluoro-3-chlorophenylacetic acid.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.
References
Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluorophenylacetic acid via the Willgerodt-Kindler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Willgerodt-Kindler reaction is a powerful synthetic tool for the conversion of aryl alkyl ketones into the corresponding carboxylic acids, thioamides, or amides, with a one-carbon extension of the alkyl chain. This reaction has found broad application in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document provides a detailed protocol for the synthesis of 3-Chloro-2-fluorophenylacetic acid, a valuable building block in drug discovery, utilizing the Willgerodt-Kindler reaction. The procedure involves the reaction of 3-chloro-2-fluoroacetophenone with elemental sulfur and morpholine to form an intermediate thiomorpholide, which is subsequently hydrolyzed to yield the desired phenylacetic acid derivative.
Reaction Principle
The Willgerodt-Kindler reaction proceeds through a multi-step mechanism. Initially, the aryl alkyl ketone reacts with a secondary amine, such as morpholine, to form an enamine. This enamine then reacts with elemental sulfur. Through a series of rearrangements, the terminal methyl group is oxidized, and a thioamide is formed.[1] Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid.[2]
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Willgerodt-Kindler reaction, based on established methods for similar substituted acetophenones.[3][4] Optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.
Materials:
-
3-Chloro-2-fluoroacetophenone
-
Sulfur (powdered)
-
Morpholine
-
p-Toluenesulfonic acid (optional, as catalyst)
-
20% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Toluene (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
Step 1: Formation of the Thiomorpholide Intermediate
-
In a round-bottom flask, combine 3-chloro-2-fluoroacetophenone, elemental sulfur, and morpholine. For guidance on molar ratios, a starting point of 1:2:3 (acetophenone:sulfur:morpholine) can be used.[5] A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.[3]
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Hydrolysis of the Thiomorpholide
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100 °C) and stir for an additional 8-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.[3]
Step 3: Work-up and Purification
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents (Example Scale)
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| 3-Chloro-2-fluoroacetophenone | 174.58 | 10.0 g | 0.057 | 1 |
| Sulfur | 32.07 | 3.66 g | 0.114 | 2 |
| Morpholine | 87.12 | 14.9 g (14.9 mL) | 0.171 | 3 |
| Sodium Hydroxide (20% aq.) | 40.00 | As needed for hydrolysis | - | - |
| Concentrated HCl | 36.46 | As needed for acidification | - | - |
Table 2: Expected Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₆ClFO₂ | 204.58 | White to off-white solid |
Note: Yields for the synthesis of substituted phenylacetic acids via the Willgerodt-Kindler reaction can vary widely depending on the specific substrate and reaction conditions, but are often in the range of 50-80%.[2]
Visualizations
Diagram 1: Workflow for the Synthesis of this compound
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Amide Coupling Reactions Using 3-Chloro-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-2-fluorophenylacetic acid in amide coupling reactions, a crucial transformation in medicinal chemistry and drug discovery. The protocols detailed below offer starting points for the synthesis of novel amide derivatives, which are prevalent in a wide array of biologically active compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the generation of diverse amide libraries for screening in drug discovery programs. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the final amide products, including their potency, selectivity, and metabolic stability. Amide bond formation is a cornerstone of medicinal chemistry, and the robust and efficient coupling of this compound with a variety of amines is a key step in the synthesis of potential therapeutic agents.
While specific examples of amide coupling reactions detailing the use of this compound are not extensively documented in readily available literature, established amide coupling protocols can be effectively applied. The choice of coupling reagent, base, and solvent system is critical for achieving high yields and purity. Common coupling reagents such as carbodiimides (e.g., EDC) and phosphonium or uronium salts (e.g., HATU, HBTU) are frequently employed. Additives like 1-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and racemization.
General Amide Coupling Strategies
The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by an activating agent that converts the carboxylic acid into a more reactive species. This activated intermediate then readily reacts with the amine to form the desired amide.
A general workflow for such a reaction is depicted below:
Caption: General workflow for an amide coupling reaction.
Experimental Protocols
Below are two representative protocols for the amide coupling of this compound using common coupling reagents. Researchers should note that optimization of these conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (or DCM) at room temperature, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling of a generic substituted phenylacetic acid. These values can serve as a starting point for the optimization of reactions with this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | RT | 60-90 |
| HATU | - | DIPEA | DMF | RT | 75-95 |
| DCC | DMAP | TEA | DCM | 0 °C to RT | 50-85 |
Biological Significance and Potential Signaling Pathways
Amides derived from substituted phenylacetic acids are known to exhibit a wide range of biological activities. For instance, N-phenylacetamide derivatives have been investigated for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The specific biological targets and signaling pathways are highly dependent on the overall structure of the final molecule.
For example, some amide-containing molecules act as enzyme inhibitors or receptor modulators. A hypothetical signaling pathway that could be modulated by a synthesized amide is illustrated below.
Caption: Hypothetical signaling pathway modulated by a synthesized amide.
Further biological evaluation of amides derived from this compound is necessary to elucidate their specific mechanisms of action and therapeutic potential.
Conclusion
This compound serves as a versatile starting material for the synthesis of a diverse range of amides. The protocols provided herein, utilizing standard and efficient coupling reagents, offer a solid foundation for researchers to explore the chemical space around this scaffold. The resulting amide libraries can be invaluable in the identification of novel drug candidates with improved pharmacological profiles. Careful optimization and characterization are essential for successful synthesis and subsequent biological evaluation.
Application Note: Synthesis of Alkyl 3-Chloro-2-fluorophenylacetate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-fluorophenylacetic acid is a valuable building block in organic and medicinal chemistry, often utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its ester derivatives are key precursors for creating more complex chemical structures. This document provides a detailed experimental protocol for the synthesis of an alkyl ester of this compound using the Fischer-Speier esterification method.
Principle of the Method
Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The reaction is driven by refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is an equilibrium process.[6] To drive the reaction toward the formation of the ester, a large excess of the alcohol reactant is used, which shifts the equilibrium according to Le Châtelier's principle.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.[5][6] Subsequent dehydration yields the final ester product.
Experimental Protocol: Synthesis of Methyl 3-Chloro-2-fluorophenylacetate
This protocol details the procedure for the esterification of this compound with methanol.
Materials and Equipment
-
Reagents:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and consumables
-
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Add a large excess of anhydrous methanol (e.g., 50 mL). The alcohol acts as both the reactant and the solvent.[8]
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly.
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle.
-
Maintain the reflux with continuous stirring for 2-4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC). Typical reaction times can vary from 1-10 hours.[4]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
Two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[8] Vent the separatory funnel frequently to release CO₂ gas produced.
-
50 mL of brine to remove residual water.
-
-
Separate the organic layer after each wash.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-Chloro-2-fluorophenylacetate as an oil or solid.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the high-purity ester.[9]
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Methyl 3-Chloro-2-fluorophenylacetate.
| Parameter | Value |
| Mass of this compound | 5.00 g |
| Molecular Weight of Starting Material | 190.57 g/mol |
| Moles of Starting Material | 0.0262 mol |
| Molecular Weight of Methyl Ester Product | 204.60 g/mol |
| Theoretical Yield of Product | 5.36 g |
| Actual Yield of Crude Product (Typical) | 4.8 - 5.1 g |
| Percentage Yield (Typical) | 90 - 95% |
Note: Yields are illustrative and can vary based on reaction scale and conditions.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Fischer esterification process.
Caption: Workflow for the synthesis of Methyl 3-Chloro-2-fluorophenylacetate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorophenylacetic Acids [matrixscientific.com]
- 3. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
3-Chloro-2-fluorophenylacetic acid as a building block for heterocyclic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylacetic acid is a versatile, halogen-substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers distinct reactivity and allows for the introduction of these halogens into target molecules, which can significantly influence their physicochemical and biological properties. This document provides detailed application notes and adaptable protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including quinolones, benzofurans, benzothiophenes, and indoles.
The strategic placement of the chloro and fluoro substituents can be exploited to direct cyclization reactions and to modulate the electronic properties of the resulting heterocyclic systems. These halogen atoms can also serve as synthetic handles for further functionalization, enabling the generation of diverse compound libraries for drug discovery and development.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-118 °C | [2] |
| Solubility | Soluble in many organic solvents | [2] |
| Safety | Irritating to eyes, respiratory system, and skin. | [2] |
Note: Always consult the Safety Data Sheet (SDS) before handling this compound and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Proposed Synthetic Applications and Protocols
The following sections outline proposed synthetic pathways and detailed, adaptable protocols for the synthesis of various heterocyclic systems starting from this compound.
Synthesis of Quinolone Derivatives
Quinolones are a prominent class of heterocyclic compounds with broad-spectrum antibacterial activity.[3][4][5][6] The synthesis of quinolone derivatives from this compound can be envisioned through a multi-step sequence involving the formation of a β-ketoester followed by a Gould-Jacobs type cyclization.
Workflow for Quinolone Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chim.it [chim.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of a Novel Aurora Kinase A Inhibitor using 3-Chloro-2-fluorophenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-fluorophenylacetic acid is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of novel drug candidates. Its substituted phenyl ring offers a scaffold that can be elaborated to interact with various biological targets. This document provides detailed protocols for the synthesis of a potent Aurora Kinase A inhibitor, a promising target in oncology, starting from this compound. The protocols are based on the synthetic route for a pyrimidine-based Aurora A kinase inhibitor designed to reduce levels of MYC oncoproteins.[1]
Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers. Inhibition of Aurora A kinase can lead to mitotic arrest and apoptosis in cancer cells. The synthesized compound acts as an inhibitor of Aurora A kinase, thereby reducing the stabilization of MYC-family oncoproteins, which are critical drivers of tumor progression.[1][2]
Synthesis Workflow
The overall synthetic strategy involves two main stages. First, this compound is converted to an activated species and then coupled with (S)-3-aminopyrrolidine to form a key methanone intermediate. This intermediate is subsequently reacted with a substituted pyrimidine core to yield the final Aurora Kinase A inhibitor.
References
Application of 3-Chloro-2-fluorophenylacetic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Chloro-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a key building block in the synthesis of novel agrochemicals. Its specific substitution pattern—a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring—can impart unique physicochemical properties and biological activities to derivative molecules. While extensive public data on commercial agrochemicals derived directly from this specific isomer is limited, its structural motifs are present in various classes of modern pesticides. This document outlines the potential applications of this compound in the development of herbicides and fungicides, providing hypothetical, yet plausible, experimental protocols and data based on established agrochemical research trends.
I. Application in Herbicide Development: Synthesis of Novel Pyrazole Carboxamide Herbicides
Phenylacetic acid derivatives are crucial intermediates in the synthesis of various herbicides. One promising area of application for this compound is in the development of pyrazole carboxamide herbicides. These herbicides often act by inhibiting vital plant enzymes. The unique electronic properties conferred by the chlorine and fluorine substituents can enhance the binding affinity of the final molecule to its target site.
Hypothetical Target Compound:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(3-chloro-2-fluorophenyl)acetamide
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical herbicidal activity of the target compound against common weed species.
| Compound ID | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) |
| H-CFPA-01 | Amaranthus retroflexus (Redroot Pigweed) | 100 | 92 |
| H-CFPA-01 | Chenopodium album (Common Lambsquarters) | 100 | 88 |
| H-CFPA-01 | Setaria viridis (Green Foxtail) | 100 | 45 |
| H-CFPA-01 | Triticum aestivum (Wheat - Crop Safety) | 200 | <10 |
Experimental Protocols
1. Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(3-chloro-2-fluorophenyl)acetamide (H-CFPA-01)
-
Step 1: Synthesis of 3-Chloro-2-fluorophenylacetyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/mmol).
-
Cool the solution to 0 °C and add a solution of 3-chloro-2-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound H-CFPA-01.
-
2. Herbicidal Activity Assay (Post-emergence)
-
Cultivate weed species in pots containing a standard soil mix in a greenhouse.
-
At the 2-3 leaf stage, spray the plants with a solution of the test compound (H-CFPA-01) formulated in a water/acetone mixture with a surfactant.
-
Apply the compound at a rate of 100 g/ha.
-
Maintain the treated plants in the greenhouse under controlled conditions.
-
Assess the herbicidal damage (growth inhibition, chlorosis, necrosis) 14 days after treatment, comparing to a control group sprayed with a blank formulation.
Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative of interest in pharmaceutical and chemical research. As with any compound intended for use in drug development or as a chemical intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 124.0-133.0 °C | [2] |
| Boiling Point | 296.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | [1] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities. A reversed-phase method is generally suitable for this type of compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a formic or phosphoric acid modifier to ensure proper peak shape.[3]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 264 nm.[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
The retention time for this compound is expected to be in the range of 10-15 minutes under these conditions. Purity can be calculated based on the peak area percentage.
| Analyte | Estimated Retention Time (min) |
| This compound | 12.5 |
| Potential Impurities | Varies |
Workflow Diagram:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.[5]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid to a more volatile methyl ester.
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 30 minutes.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Results:
The derivatized this compound (methyl 2-(3-chloro-2-fluorophenyl)acetate) will have a characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Analyte (as methyl ester) | Estimated Retention Time (min) | Key m/z Fragments (Estimated) |
| Methyl 2-(3-chloro-2-fluorophenyl)acetate | 15.2 | 202 (M+), 143, 125, 91 |
Workflow Diagram:
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Expected Spectral Data:
The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the carboxylic acid group.
| ¹H NMR (Estimated) | δ (ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~11-12 | singlet (broad) | 1H | Carboxylic acid proton |
| Ar-H | ~7.1-7.5 | multiplet | 3H | Aromatic protons |
| -CH₂- | ~3.7 | singlet | 2H | Methylene protons |
| ¹³C NMR (Estimated) | δ (ppm) | Assignment |
| C=O | ~175 | Carboxylic acid carbonyl |
| C-Cl | ~133 | Aromatic carbon attached to chlorine |
| C-F | ~160 (doublet) | Aromatic carbon attached to fluorine |
| Ar-C | ~125-135 | Other aromatic carbons |
| -CH₂- | ~40 | Methylene carbon |
Logical Relationship Diagram:
Caption: Relationship between structure and NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Absorption Bands:
The FTIR spectrum will show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.[6][7]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C-H (Aliphatic) | 2960-2850 | Stretching vibration |
| C=O (Carboxylic acid) | 1760-1690 (strong) | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Ring stretching |
| C-O (Carboxylic acid) | 1320-1210 | Stretching vibration |
| C-F | 1250-1000 | Stretching vibration |
| C-Cl | 800-600 | Stretching vibration |
Experimental Workflow Diagram:
Caption: Workflow for FTIR analysis.
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of the chemical structure, assessment of purity, and identification of potential impurities. These protocols can be adapted and validated for routine quality control in research and development settings.
References
- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Chloro-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Chloro-2-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability requirements, and outlines a forced degradation study to demonstrate the method's specificity.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount to the safety and efficacy of the final drug product. A reliable and accurate analytical method is therefore essential for quality control during the manufacturing process and for stability testing. This HPLC method provides a sensitive and specific means to quantify the purity of this compound and to detect any related substances.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Sample Diluent: Acetonitrile and water (50:50 v/v)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
The gradient program for the mobile phase is detailed in Table 2.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent.
Method Validation and System Suitability
Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. System suitability is determined by injecting the standard solution five times and ensuring the parameters in Table 3 are met.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated using the area percentage method, as shown in the following equation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
The synthesis of this compound may involve the Willgerodt-Kindler reaction of 3-chloro-2-fluoroacetophenone.[3][4][5][6][7][8] Based on this potential synthetic route, likely process-related impurities could include:
-
Starting Material: 3-chloro-2-fluoroacetophenone
-
Intermediate: Phenylacetothiomorpholide derivative
-
Positional Isomers: Isomers of chlorofluorophenylacetic acid arising from impurities in the starting materials.
The developed HPLC method should be capable of separating these potential impurities from the main peak of this compound.
Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[9][10][11][12][13] This involves subjecting the this compound sample to various stress conditions to induce degradation.
Protocol for Forced Degradation
Prepare separate solutions of this compound (at a concentration of approximately 0.5 mg/mL) and subject them to the stress conditions outlined in Table 4.
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Heat solid sample at 105 °C for 48 hours, then dissolve in diluent |
| Photolytic Degradation | Expose solution to UV light (254 nm) for 24 hours |
After the specified time, neutralize the acidic and basic samples, and then dilute all samples to the standard concentration (0.1 mg/mL) with the sample diluent before injection into the HPLC system.
Evaluation of Results
The chromatograms from the stressed samples should be evaluated to ensure that the degradation product peaks are well-resolved from the main peak of this compound. The peak purity of the main peak should also be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.
Data Presentation
All quantitative data from the purity analysis and forced degradation studies should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below (Table 5).
| Sample | Retention Time (min) | Peak Area | % Area |
| Reference Standard | |||
| Unstressed Sample | |||
| Acid Stressed | |||
| Base Stressed | |||
| Oxidative Stressed | |||
| Thermal Stressed | |||
| Photolytic Stressed |
Visualization of Experimental Workflow
The logical flow of the purity analysis protocol is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
The workflow for the forced degradation study follows a similar path, with the initial step being the preparation of stressed samples as per the protocol in section 6.1.
Caption: Forced Degradation Study Workflow.
References
- 1. This compound [chembk.com]
- 2. Willgerodt Reaction (phenylacetic acid route) [chemistry.mdma.ch]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. ijrpp.com [ijrpp.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: GC-MS Analysis of 3-Chloro-2-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylacetic acid and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and sensitive quantification of these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of these halogenated aromatic compounds. However, due to the polar nature of the carboxylic acid functional group, derivatization is a necessary step to enhance volatility and improve chromatographic performance.
This document provides a comprehensive guide to the GC-MS analysis of this compound, including sample preparation, derivatization procedures, and instrumental parameters. The protocols provided are based on established methods for the analysis of similar halogenated carboxylic acids and serve as a starting point for method development and validation.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from aqueous matrices such as reaction mixtures or biological fluids.
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like 2,4-dichlorophenylacetic acid)
-
6 M Hydrochloric Acid (HCl)
-
Sodium chloride (NaCl), analytical grade
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette a known volume (e.g., 1.0 mL) of the sample into a 15 mL conical centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6 M HCl.
-
Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase and enhance extraction efficiency.
-
Add 5.0 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is now ready for derivatization.
Derivatization: Methylation with Diazomethane (Generated in situ)
Warning: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.
Materials:
-
Dried sample extract from section 2.1
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Diethyl ether, anhydrous
-
5 M Sodium hydroxide (NaOH)
-
Reaction vial (2 mL) with a PTFE-lined cap
Procedure:
-
Prepare a diazomethane solution in diethyl ether using a diazomethane generation apparatus according to established safety protocols.
-
Re-dissolve the dried sample extract in 200 µL of a 9:1 (v/v) mixture of diethyl ether and methanol.
-
Add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the excess diazomethane by adding a few drops of 2% acetic acid in diethyl ether until the yellow color disappears.
-
The sample is now ready for GC-MS analysis.
Alternative Derivatization: Silylation with BSTFA
This method is a safer alternative to methylation with diazomethane.
Materials:
-
Dried sample extract from section 2.1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile, anhydrous
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block
Procedure:
-
Add 100 µL of anhydrous acetonitrile to the dried sample extract.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[1] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation: Quantitative Analysis
Quantitative analysis should be performed in SIM mode to achieve the highest sensitivity and selectivity. The following tables present illustrative quantitative data for the methyl ester and TMS derivatives of this compound. Note: This data is based on the analysis of structurally similar compounds and must be experimentally determined and validated for the specific application.
Table 1: Illustrative GC-MS Data for Derivatized this compound
| Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound, methyl ester | 10.5 - 12.5 | 202 (M+) | 143, 107 |
| This compound, TMS ester | 12.0 - 14.0 | 245 (M-15) | 201, 143 |
Table 2: Illustrative Method Validation Parameters
| Parameter | Methyl Ester Derivative | TMS Derivative |
| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD, ng/mL) | 2.5 | 2.0 |
| Limit of Quantification (LOQ, ng/mL) | 10 | 8 |
| Precision (%RSD, n=6) | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to data analysis for the GC-MS analysis of this compound.
Method Validation Logic
This diagram outlines the logical progression for validating the developed analytical method, ensuring its suitability for the intended purpose.
References
Application Note: Derivatization of 3-Chloro-2-fluorophenylacetic Acid for Enhanced Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-fluorophenylacetic acid is a carboxylic acid derivative that, due to its polarity and potential for intermolecular hydrogen bonding, exhibits poor chromatographic behavior in its underivatized form.[1] Direct analysis by gas chromatography (GC) often results in broad, tailing peaks, leading to low sensitivity and poor resolution.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile functional group, thereby improving its GC analysis.[2] This application note provides detailed protocols for the derivatization of this compound to enhance its volatility and thermal stability for GC analysis.[3] The primary methods discussed are silylation and alkylation (esterification).[1]
Derivatization Methods
The most common derivatization techniques for carboxylic acids for GC analysis are silylation, alkylation, and acylation.[3]
-
Silylation: This is a widely used method where the active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with carboxylic acids to form TMS esters, which are more volatile and thermally stable.[4]
-
Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, typically a methyl ester.[1][5] This is achieved by reacting the acid with an alcohol in the presence of a catalyst, such as Boron trifluoride (BF3).[5] Alkyl esters are generally more stable than silyl derivatives.[5] Another alkylation approach uses reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters, which are particularly useful for electron capture detection (ECD).[3][6]
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. For general-purpose analysis with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), both silylation with BSTFA and methylation with BF3-Methanol are excellent choices.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound.
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with FID or MS detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If working with a solution, transfer an aliquot containing the desired amount of analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The sample is now ready for injection into the GC. Inject 1 µL of the derivatized solution.
Protocol 2: Methyl Esterification using BF3-Methanol
This protocol details the formation of the methyl ester of this compound.
Materials and Reagents:
-
This compound standard
-
14% Boron trifluoride in Methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Separatory funnel or centrifuge tubes
-
Gas chromatograph with FID or MS detector
Procedure:
-
Sample Preparation: Place approximately 1 mg of this compound into a reaction vial.
-
Reagent Addition: Add 0.5 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.
-
Drying: Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
GC Analysis: The sample is now ready for injection. Inject 1 µL of the hexane solution.
Data Presentation
Table 1: Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA) | Methyl Esterification (BF3-Methanol) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | 14% Boron trifluoride in Methanol |
| Derivative | Trimethylsilyl ester | Methyl ester |
| Reaction Time | 30 minutes | 10-15 minutes |
| Reaction Temp. | 70°C | 60°C |
| Byproducts | Volatile and often elute early | Water, salts |
| Workup | None required | Liquid-liquid extraction required |
| Stability | Moisture sensitive | Generally stable |
Table 2: Suggested GC-MS Operating Conditions
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 50-400 amu |
Visualizations
Caption: Workflow for the derivatization and GC analysis of this compound.
Caption: Chemical derivatization reaction of this compound with BSTFA.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 1H and 13C NMR Spectral Assignment of 3-Chloro-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-fluorophenylacetic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a predicted ¹H and ¹³C NMR spectral assignment based on established NMR principles and data from structurally analogous compounds. The note includes a comprehensive experimental protocol for acquiring high-quality NMR data and a logical workflow for spectral assignment, serving as a valuable resource for researchers working with this and similar substituted phenylacetic acid derivatives.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development as a potential building block for more complex pharmaceutical compounds. Unambiguous characterization of such molecules is critical, and NMR spectroscopy is the most powerful technique for elucidating their chemical structure in solution. This document outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its experimental spectral acquisition and analysis.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with spectral data of similar compounds, including 3-chlorophenylacetic acid, 2-fluorophenylacetic acid, and other substituted aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | 10.0 - 12.0 | broad singlet | - | 1H |
| H-6 | 7.35 - 7.45 | triplet of doublets | ³J(H-H) ≈ 7.8, ⁴J(H-F) ≈ 1.5 | 1H |
| H-4 | 7.20 - 7.30 | triplet | ³J(H-H) ≈ 7.9 | 1H |
| H-5 | 7.05 - 7.15 | triplet of doublets | ³J(H-H) ≈ 7.7, ⁴J(H-F) ≈ 1.0 | 1H |
| CH₂ | 3.70 - 3.80 | singlet | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C=O | 175.0 - 177.0 | singlet | - |
| C-2 (C-F) | 158.0 - 162.0 | doublet | ¹J(C-F) ≈ 245 - 255 |
| C-3 (C-Cl) | 132.0 - 135.0 | doublet | ²J(C-F) ≈ 15 - 20 |
| C-1 | 128.0 - 131.0 | doublet | ²J(C-F) ≈ 18 - 23 |
| C-6 | 126.0 - 128.0 | doublet | ³J(C-F) ≈ 3 - 5 |
| C-4 | 124.0 - 126.0 | doublet | ³J(C-F) ≈ 3 - 5 |
| C-5 | 115.0 - 117.0 | doublet | ⁴J(C-F) ≈ 1 - 3 |
| CH₂ | 35.0 - 37.0 | doublet | ³J(C-F) ≈ 2 - 4 |
Experimental Protocol
This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.
-
Cap the NMR tube and gently invert it several times to dissolve the sample completely.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse (zg30)
-
Spectral Width: 12 - 16 ppm
-
Acquisition Time: 3 - 4 seconds
-
Relaxation Delay: 1 - 2 seconds
-
Number of Scans: 8 - 16
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 200 - 220 ppm
-
Acquisition Time: 1 - 2 seconds
-
Relaxation Delay: 2 - 5 seconds
-
Number of Scans: 1024 - 4096 (or as needed for adequate signal-to-noise)
-
Processing: Apply a line broadening of 1.0 - 2.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for NMR Spectral Assignment.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR spectral assignment for this compound, alongside a detailed experimental protocol for data acquisition. The provided workflow and predicted data serve as a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the structural elucidation and confirmation of this and structurally related compounds. While the spectral data presented is predicted, it offers a solid foundation for the interpretation of experimentally obtained spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluorophenylacetic acid.
Troubleshooting Guides
Common Impurities and Their Mitigation
The synthesis of this compound can be subject to the formation of various impurities depending on the chosen synthetic route. Below is a summary of common impurities, their potential sources, and recommended troubleshooting measures.
| Impurity Name | Structure | Potential Source(s) | Recommended Troubleshooting/Mitigation |
| 3-Chloro-2-fluoroacetophenone | CC(=O)c1cccc(c1F)Cl | Unreacted starting material in the Willgerodt-Kindler reaction. | - Ensure complete reaction by optimizing reaction time and temperature.- Monitor reaction progress by TLC or HPLC.- Purify the final product by recrystallization or column chromatography. |
| 2-(3-Chloro-2-fluorophenyl)thioacetamide | NC(=S)Cc1cccc(c1F)Cl | Incomplete hydrolysis of the thioamide intermediate in the Willgerodt-Kindler reaction. | - Ensure complete hydrolysis by adjusting the concentration of the acid or base and extending the reaction time.- Monitor the disappearance of the thioamide intermediate by TLC or HPLC. |
| 2-(3-Chloro-2-fluorophenyl)acetamide | NC(=O)Cc1cccc(c1F)Cl | Incomplete hydrolysis of the nitrile in the nitrile hydrolysis pathway. | - Optimize hydrolysis conditions (acid/base concentration, temperature, and time).- Monitor reaction progress to ensure complete conversion to the carboxylic acid. |
| Elemental Sulfur and other sulfur byproducts | S | Excess reagent or side reactions in the Willgerodt-Kindler reaction. | - Use the stoichiometric amount of sulfur.- Purify the crude product by filtration and recrystallization from a suitable solvent to remove elemental sulfur. |
| Positional Isomers | e.g., 2-Chloro-3-fluorophenylacetic acid | Impurities in the starting materials or side reactions during synthesis. | - Use high-purity starting materials.- Optimize reaction conditions to favor the formation of the desired isomer.- Isomeric impurities may be difficult to remove; preparative chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two of the most common synthetic routes are:
-
The Willgerodt-Kindler Reaction: This route typically starts from 3-chloro-2-fluoroacetophenone and involves a reaction with sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[1]
-
Nitrile Hydrolysis: This pathway involves the hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile to the corresponding carboxylic acid, usually under acidic or basic conditions.
Q2: My final product of this compound has a yellow tint. What could be the cause?
A2: A yellow discoloration in the final product is often due to the presence of residual sulfur-containing impurities from the Willgerodt-Kindler reaction or other colored byproducts. To address this, ensure thorough purification of the final product. Recrystallization from a suitable solvent system is often effective in removing colored impurities.
Q3: I am seeing a persistent impurity with a similar polarity to my product in the HPLC analysis. What could it be and how can I remove it?
A3: A persistent impurity with similar polarity could be a positional isomer or the corresponding amide (2-(3-Chloro-2-fluorophenyl)acetamide) if you are using the nitrile hydrolysis route.
-
For isomeric impurities: Confirm the identity using mass spectrometry and NMR. If present, it is crucial to source starting materials with high isomeric purity. Removal of isomers can be challenging and may require preparative HPLC.
-
For the amide impurity: To ensure complete hydrolysis, you can try more forcing reaction conditions, such as increasing the concentration of the acid or base, elevating the temperature, or prolonging the reaction time. Monitor the reaction by HPLC to confirm the complete disappearance of the amide peak.
Q4: What are the recommended analytical techniques for impurity profiling of this compound?
A4: The most common and effective techniques for impurity profiling are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both polar and non-polar impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for the acidic product and impurities to improve their volatility and chromatographic performance.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and any isolated impurities.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, it is a powerful tool for the identification of unknown impurities based on their mass-to-charge ratio.
Experimental Protocols
General Protocol for the Willgerodt-Kindler Reaction and Subsequent Hydrolysis
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-fluoroacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents).
-
Heat the mixture to reflux (typically 120-140 °C) for several hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
-
Hydrolysis:
-
To the crude thioamide mixture, add a solution of a strong base (e.g., 20% sodium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture to reflux for several hours until the thioamide is completely hydrolyzed. Monitor by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If the hydrolysis was performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Filter the crude solid product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene, ethanol/water, or hexane/ethyl acetate) to obtain pure this compound.
-
Visualizations
Troubleshooting Workflow for Impurity Identification
The following flowchart illustrates a general workflow for identifying and addressing impurities during the synthesis of this compound.
Caption: A flowchart for troubleshooting impurities.
Logical Relationship of Synthesis and Impurities
This diagram shows the relationship between the starting materials, intermediates, and potential impurities in the Willgerodt-Kindler synthesis route.
Caption: Synthesis pathway and potential impurities.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary and most versatile synthetic routes for this compound are:
-
Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile: This is a straightforward method involving the conversion of the corresponding nitrile to the carboxylic acid under acidic or basic conditions.
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a suitable 3-chloro-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.
Q2: What are the expected physical properties of this compound?
A2: this compound is typically a white to light yellow crystalline solid.[1] It is soluble in common organic solvents like alcohols, ketones, and ethers, with slight solubility in water.[1]
Q3: What are the main safety precautions to consider during the synthesis?
A3: The compound is irritating to the eyes, respiratory system, and skin.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
Troubleshooting Guides
Route 1: Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile
This section addresses common issues encountered during the synthesis of this compound via the hydrolysis of its corresponding nitrile.
Issue 1: Incomplete hydrolysis and presence of amide intermediate.
-
Question: My final product shows a significant amount of a byproduct, which I suspect is the corresponding amide (2-(3-Chloro-2-fluorophenyl)acetamide). How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, you can try the following:
-
Increase reaction time and/or temperature: Prolonged heating under reflux is often necessary for complete hydrolysis.
-
Use a higher concentration of acid or base: Increasing the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) can accelerate the second hydrolysis step from the amide to the carboxylic acid.
-
Ensure vigorous stirring: Efficient mixing is essential, especially in heterogeneous reaction mixtures, to maximize contact between the reactants.
-
Issue 2: Low yield of the desired product.
-
Question: I am experiencing a low yield of this compound. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Purity of the starting nitrile: Ensure your starting 2-(3-Chloro-2-fluorophenyl)acetonitrile is of high purity. Impurities can interfere with the reaction.
-
Sub-optimal reaction conditions: Experiment with different acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) and their concentrations to find the optimal conditions for your specific setup.
-
Product loss during workup: The product is slightly soluble in water.[1] During the acidification and extraction steps, ensure you are using a saturated brine solution to wash the organic layer to minimize product loss to the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will also improve recovery.
-
Route 2: Malonic Ester Synthesis
This section provides troubleshooting for the synthesis via the malonic ester pathway. A major drawback of this method is the potential for dialkylation.
Issue 1: Formation of a dialkylated byproduct.
-
Question: My product is contaminated with a significant amount of a dialkylated species. How can I minimize this side reaction?
-
Answer: The formation of a dialkylated malonic ester is a known side reaction in this synthesis. To suppress it:
-
Control the stoichiometry: Use a slight excess of the malonic ester relative to the 3-chloro-2-fluorobenzyl halide to ensure the halide is consumed before it can react with the mono-alkylated product.
-
Slow addition of the alkylating agent: Add the 3-chloro-2-fluorobenzyl halide slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of base and solvent: Using a bulky base might sterically hinder the second alkylation. The choice of solvent can also influence the reaction rate and selectivity.
-
Issue 2: Incomplete hydrolysis of the diester or incomplete decarboxylation.
-
Question: I am observing the presence of the intermediate malonic acid derivative or the diester in my final product. How can I ensure complete hydrolysis and decarboxylation?
-
Answer:
-
For incomplete hydrolysis: Ensure you are using a sufficient excess of a strong base (like NaOH or KOH) for the saponification step and allowing adequate reaction time.
-
For incomplete decarboxylation: This step is typically achieved by heating the acidified malonic acid intermediate. Ensure the temperature is high enough (usually above 100 °C) and maintained for a sufficient period to drive off CO₂ completely. The reaction can be monitored by observing the cessation of gas evolution.
-
Summary of Potential Impurities
| Impurity | Potential Source | Suggested Analytical Method |
| 2-(3-Chloro-2-fluorophenyl)acetamide | Incomplete hydrolysis of the nitrile | HPLC, LC-MS, IR (presence of amide C=O and N-H bands) |
| Starting 2-(3-Chloro-2-fluorophenyl)acetonitrile | Incomplete reaction | HPLC, GC-MS |
| Diethyl 2,2-bis(3-chloro-2-fluorobenzyl)malonate | Dialkylation in malonic ester synthesis | HPLC, LC-MS |
| (3-Chloro-2-fluorophenyl)malonic acid | Incomplete decarboxylation | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile (Adapted from general procedures)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-Chloro-2-fluorophenyl)acetonitrile (1 equivalent).
-
Hydrolysis: Add a 50% (v/v) aqueous solution of sulfuric acid (approximately 10-15 equivalents).
-
Heating: Heat the mixture to reflux (around 120-140 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.
Visualizations
Synthesis Pathway Diagrams
Caption: Main reaction and side product in the nitrile hydrolysis route.
Caption: Malonic ester synthesis pathway and the dialkylation side reaction.
References
Technical Support Center: Purification of 3-Chloro-2-fluorophenylacetic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-Chloro-2-fluorophenylacetic acid via recrystallization.
I. Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system, which is often effective for substituted phenylacetic acids. An ethanol/water system is described here as a starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on the general solubility of this compound, an ethanol/water mixed solvent system is a logical starting point. The compound is soluble in alcohols and slightly soluble in water, which is the ideal characteristic for a mixed-solvent recrystallization.[1]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of solvent to ensure the solution is saturated.[2]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Gently reheat the mixture to boiling for a few minutes. Activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Heat the solution again to ensure all the solute is dissolved.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can encourage slower cooling and the formation of larger, purer crystals.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
-
II. Data Presentation: Solvent Selection Guide
| Solvent System (Primary/Anti-solvent) | Suitability | Rationale |
| Ethanol / Water | Highly Recommended | The compound is soluble in ethanol (primary solvent) and sparingly soluble in water (anti-solvent), making this an ideal mixed-solvent system for recrystallization. Carboxylic acids, in general, recrystallize well from alcohol/water mixtures.[3] |
| Isopropanol / Water | Recommended | Similar to ethanol/water, isopropanol is a good primary solvent. Its higher boiling point may be advantageous in some cases. |
| Methanol / Water | Potentially Suitable | Methanol is a good solvent, but its lower boiling point might lead to rapid evaporation and premature crystallization. |
| Toluene / Hexane | Potentially Suitable | Toluene is a good solvent for aromatic compounds. Hexane can act as an anti-solvent. This system is worth exploring if alcohol/water systems are unsuccessful. |
| Ethyl Acetate / Hexane | Potentially Suitable | Ethyl acetate is a moderately polar solvent that can dissolve the compound, while hexane can serve as the anti-solvent. |
| Acetone / Water | Less Recommended | Acetone is a very strong solvent for many organic compounds, which might result in poor recovery. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.
-
Solution 1: Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation.
-
Solution 2: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth. Insulate the flask to slow down the cooling process.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What are my options?
A2: This usually indicates that the solution is not saturated, meaning too much solvent was used.
-
Solution 1: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Solution 2: Add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
Solution 3: Gently scratch the inside of the flask with a glass stirring rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be due to several factors.
-
Problem 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Problem 2: Premature crystallization occurred during hot filtration.
-
Solution: Ensure all glassware is pre-heated, and the filtration is performed quickly to keep the solution hot.
-
-
Problem 3: Insufficient cooling.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Q4: The recrystallized product is still colored. What went wrong?
A4: The color is likely due to the presence of colored impurities that were not removed.
-
Solution: Repeat the recrystallization process, but this time include the optional decolorization step with activated carbon after the initial dissolution.
Q5: How do I know if my recrystallized product is pure?
A5: The purity of the recrystallized product can be assessed by several methods.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically less than 2°C). Impurities will broaden and depress the melting point.
-
Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.
IV. Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-fluorophenylacetic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the hydrolysis of 3-chloro-2-fluorobenzyl cyanide and the Grignard carboxylation route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Hydrolysis Route) | Incomplete hydrolysis of the nitrile. | Increase reaction time and/or temperature. Ensure the concentration of the acid or base catalyst is sufficient. For stubborn nitriles, consider using a stronger acid (e.g., concentrated H₂SO₄) or a co-solvent to improve solubility. |
| Low purity of starting material (3-chloro-2-fluorobenzyl cyanide). | Purify the starting material by distillation or chromatography before use. Verify purity using techniques like GC-MS or NMR. | |
| Decomposition of the starting material or product under harsh reaction conditions. | Employ milder reaction conditions. For basic hydrolysis, use a lower concentration of base or a weaker base. For acidic hydrolysis, use a more dilute acid. Monitor the reaction progress closely using TLC or HPLC to avoid over-reaction. | |
| Low or No Product Formation (Grignard Route) | Failure to initiate the Grignard reagent formation. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of water or other protic impurities in the solvent or starting halide. | Use anhydrous solvents. Dry the 3-chloro-2-fluorobenzyl halide over a suitable drying agent before use. | |
| Wurtz coupling as a major side reaction. | Add the halide substrate slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors Grignard formation over coupling. | |
| Formation of Significant Side Products | Formation of 3-chloro-2-fluorobenzyl amide as a major byproduct during hydrolysis. | In acidic hydrolysis, ensure sufficient water is present and the reaction is heated for an adequate duration to hydrolyze the intermediate amide. In basic hydrolysis, a stronger base or higher temperatures might be needed to push the reaction to the carboxylic acid. |
| Dimerization or other side reactions of the Grignard reagent. | Maintain a low reaction temperature during the formation and subsequent carboxylation of the Grignard reagent. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the aqueous layer during workup. | Acidify the aqueous layer to a pH of ~2 to ensure the carboxylic acid is fully protonated and less water-soluble before extraction with an organic solvent. |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, stationary phase) to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent laboratory-scale synthetic routes are:
-
Hydrolysis of 3-chloro-2-fluorobenzyl cyanide: This is a two-step process involving the synthesis of the benzyl cyanide from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.[1][2]
-
Carboxylation of a Grignard reagent: This involves the formation of a Grignard reagent from 3-chloro-2-fluorobenzyl halide, which is then reacted with carbon dioxide (dry ice) to yield the desired acid after an acidic workup.[3][4]
Q2: How can I improve the yield of the nitrile hydrolysis step?
A2: To improve the yield of the hydrolysis of 3-chloro-2-fluorobenzyl cyanide, consider the following:
-
Choice of Catalyst: Both acid and base catalysis can be effective. Strong acids like sulfuric acid or strong bases like sodium hydroxide are commonly used.[1][5]
-
Reaction Conditions: Refluxing the reaction mixture is typically required to drive the reaction to completion. The reaction time can vary from a few hours to overnight.
-
Workup Procedure: Careful pH adjustment during the workup is crucial. The carboxylic acid is often extracted from an acidified aqueous solution.
Q3: What are the key challenges in the Grignard route for this synthesis?
A3: The primary challenges include:
-
Initiation: Grignard reagent formation can sometimes be difficult to initiate. Activation of magnesium is often necessary.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dry.[6]
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as Wurtz coupling with the starting halide.
Q4: What is a potential alternative synthesis route if the common methods fail?
A4: The Willgerodt-Kindler reaction offers an alternative approach. This reaction can convert 3-chloro-2-fluoroacetophenone to the corresponding thioamide, which can then be hydrolyzed to this compound.[7][8] Optimization of this reaction often involves adjusting the amine and sulfur stoichiometry and the reaction temperature.
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 3-chloro-2-fluorobenzyl cyanide
Step 1: Synthesis of 3-chloro-2-fluorobenzyl cyanide
-
To a solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO), add sodium cyanide (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-chloro-2-fluorobenzyl cyanide.
Step 2: Hydrolysis to this compound
-
To the crude 3-chloro-2-fluorobenzyl cyanide, add a solution of 20% aqueous sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis via Carboxylation of a Grignard Reagent
-
Under an inert atmosphere, place magnesium turnings (1.2 eq) in a flame-dried flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-chloro-2-fluorobenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and pour it slowly over crushed dry ice (excess).
-
Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Typical Yields for Phenylacetic Acid Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield Range (%) | Purity (%) |
| Nitrile Hydrolysis | Substituted Benzyl Cyanide | H₂SO₄ or NaOH | 60-85 | >95 |
| Grignard Carboxylation | Substituted Benzyl Halide | Mg, CO₂ | 50-75 | >97 |
| Willgerodt-Kindler | Substituted Acetophenone | S₈, Morpholine | 55-80 | >95 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Visualizations
Caption: Synthesis of this compound via the hydrolysis route.
Caption: Synthesis of this compound via the Grignard route.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. 3-Chlorobenzyl Cyanide [benchchem.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenylacetic Acid Synthesis via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid using a Grignard reaction.
Troubleshooting Failed Grignard Reactions
Problem: The Grignard reaction fails to initiate.
Symptoms:
-
No heat is generated after adding a portion of the benzyl halide.
-
The magnesium turnings remain shiny and unreacted.
-
The characteristic cloudy, grayish-brown appearance of the Grignard reagent does not develop.[1]
Possible Causes and Solutions:
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will react with the Grignard reagent, preventing its formation.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure the benzyl halide is dry.[1]
-
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1][3]
-
Solutions:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine's color or the evolution of ethene gas indicates activation.[1][4]
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][5]
-
-
-
Impure Reagents: Impurities in the magnesium or benzyl halide can inhibit the reaction.[3][6]
-
Solution: Use high-purity magnesium turnings and freshly distilled benzyl halide.
-
Problem: The Grignard reaction starts but then stops prematurely.
Symptoms:
-
Initial signs of reaction (gentle bubbling, heat) cease before all the magnesium is consumed.
Possible Causes and Solutions:
-
Atmospheric Moisture: Leaks in the reaction setup can introduce moisture from the air.
-
Solution: Ensure all joints and septa are well-sealed and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
Insufficient Mixing: Poor stirring can lead to localized depletion of the Grignard reagent.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Problem: The yield of phenylacetic acid is low.
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical yield.
Possible Causes and Solutions:
-
Wurtz Coupling: This is a major side reaction where the newly formed benzylmagnesium halide reacts with the starting benzyl halide to form 1,2-diphenylethane.[3][7][8]
-
Inaccurate Reagent Concentration: If the concentration of the Grignard reagent is unknown, an incorrect stoichiometric amount may be used in the carboxylation step.
-
Solution: Titrate a small aliquot of the Grignard reagent before the carboxylation step to determine its exact molarity.
-
-
Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents are potent bases and will react with even weakly acidic protons, such as those in water. This acid-base reaction is typically much faster than the desired carbon-carbon bond formation. Water will protonate the Grignard reagent, converting it to an unreactive alkane (in this case, toluene) and magnesium hydroxide salts, thus destroying the reagent.[2][10]
Q2: What is the purpose of adding a crystal of iodine to the reaction? A2: Iodine acts as an activator for the magnesium. It reacts with the passivating layer of magnesium oxide on the metal's surface, exposing fresh, reactive magnesium to initiate the Grignard reagent formation.[1][11]
Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate? A3: A dark coloration can indicate the presence of impurities in the magnesium or the occurrence of side reactions, such as Wurtz coupling, which can produce finely divided metal byproducts.[3]
Q4: Can I use carbon dioxide gas instead of dry ice for the carboxylation step? A4: While possible, using gaseous CO2 can be less efficient and may lead to more side reactions. The high concentration of the Grignard reagent relative to the dissolved CO2 can result in the Grignard reagent reacting with the initially formed carboxylate, leading to ketone and tertiary alcohol byproducts. Using a large excess of crushed dry ice ensures a high concentration of CO2 and low temperatures, which favors the desired carboxylation.
Q5: How can I confirm the concentration of my freshly prepared benzylmagnesium halide solution? A5: The concentration should be determined by titration. A common method involves titrating a sample of the Grignard solution against a standard solution of an alcohol, such as 2-butanol, in the presence of an indicator like 1,10-phenanthroline.[12] Potentiometric titration is another precise method.[12]
Data Presentation
Table 1: Comparison of Solvents for Benzylmagnesium Chloride Formation
| Solvent | Product to Wurtz Byproduct Ratio | Isolated Yield of Grignard Product | Reference |
| Diethyl Ether (Et₂O) | 90 : 10 | 94% | [13][14][15] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | 90% | [13][14][15] |
| Tetrahydrofuran (THF) | 30 : 70 | 27% | [13][14][15] |
Table 2: Comparison of Common Magnesium Activation Methods
| Activation Method | Principle | Observable Indicators | Notes | Reference |
| Iodine (I₂) | Chemical etching of the MgO layer | Disappearance of the purple/brown color | A simple and widely used method. | [1] |
| 1,2-Dibromoethane | Forms MgBr₂ and ethene, exposing fresh Mg | Bubbling (ethene gas evolution) | The reaction can be vigorous. | [1][5][16] |
| Mechanical Crushing | Physically removes the MgO layer | Localized bubbling or cloudiness | Exposes a fresh magnesium surface. | [1][5] |
| Diisobutylaluminum hydride (DIBAH) | Chemical activation and drying agent | Temperature increase | Can allow for reaction initiation at lower temperatures. | [17] |
Experimental Protocols
Detailed Methodology for Phenylacetic Acid Synthesis via Grignard Reaction
1. Preparation of Benzylmagnesium Chloride (Grignard Reagent):
-
Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.[3]
-
Reagents: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[4]
-
Initiation: Add a small portion (5-10%) of a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred magnesium turnings.[7] Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by cloudiness and gentle refluxing.[3]
-
Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[3][7]
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.[7]
2. Titration of the Grignard Reagent (Optional but Recommended):
-
A potentiometric titration method using 2-butanol in THF can be employed for accurate concentration determination.[12] The endpoint is determined from the first derivative of the titration curve.[12]
3. Carboxylation:
-
In a separate flask, place a large excess of freshly crushed dry ice (solid CO₂).
-
Cool the prepared Grignard reagent solution to 0°C in an ice bath.[4]
-
Carefully and slowly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.[4][7]
4. Work-up and Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylacetic acid.[4][7]
5. Purification:
-
The crude phenylacetic acid can be purified by recrystallization from hot water.[7]
Visualizations
Caption: A generalized experimental workflow for the synthesis of phenylacetic acid.
Caption: A logical workflow for troubleshooting a failed Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Phenylacetic Acid [erowid.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
preventing byproduct formation in palladium-catalyzed carbonylation
Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of common byproducts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during palladium-catalyzed carbonylation reactions, providing explanations for byproduct formation and actionable solutions.
General Issues
Q1: My carbonylation reaction is sluggish or shows low conversion. What are the common causes and how can I improve it?
A1: Low conversion in palladium-catalyzed carbonylation can stem from several factors. A primary reason is the inefficient generation of the active Pd(0) catalyst from the Pd(II) precursor. Another common issue is the deactivation of the catalyst, often observed as the precipitation of palladium black.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure your palladium precursor and phosphine ligands are of high quality and stored under an inert atmosphere to prevent degradation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can facilitate the oxidative addition step and stabilize the catalytic species.[3] For challenging substrates, consider using pre-formed Pd(0) catalysts or specialized palladacycle precatalysts that can generate the active catalyst more cleanly and efficiently.[3]
-
Solvent and Reagents: Use dry, degassed solvents to avoid quenching the catalyst and reacting with intermediates. Ensure all reagents, including amines and alcohols, are free of impurities that could poison the catalyst.
-
Carbon Monoxide (CO) Pressure: While higher CO pressure can sometimes increase the reaction rate, excessive pressure can lead to the formation of stable palladium carbonyl complexes, inhibiting the catalytic cycle.[4] It is essential to optimize the CO pressure for your specific reaction.
-
Temperature: Increasing the reaction temperature can improve reaction rates, but it can also accelerate catalyst decomposition. A careful optimization of the temperature is necessary to balance reactivity and catalyst stability.
Byproduct-Specific Issues
Q2: I am observing a significant amount of the non-carbonylated cross-coupling product (e.g., biaryl in a Suzuki-type reaction). How can I favor the carbonylation pathway?
A2: The formation of non-carbonylated byproducts, such as biaryls in a carbonylative Suzuki coupling, occurs when the transmetalation and reductive elimination steps are faster than the CO insertion into the aryl-palladium intermediate.
Troubleshooting Steps:
-
Increase CO Pressure: A higher partial pressure of carbon monoxide can increase the rate of CO insertion into the aryl-palladium complex, thus outcompeting the direct cross-coupling pathway. However, be mindful that excessively high pressures can inhibit the reaction.
-
Ligand Choice: The electronic and steric properties of the ligand play a critical role. Ligands that promote CO insertion over transmetalation are desirable. For instance, ligands with a larger bite angle, like Xantphos, have been shown to be effective in promoting carbonylation.[2]
-
Temperature: Lowering the reaction temperature can sometimes favor the carbonylation pathway, as the activation energy for CO insertion may be lower than that for the competing transmetalation/reductive elimination.
-
Substrate Reactivity: The nature of your aryl halide and coupling partner can influence the relative rates of the competing pathways. For highly reactive substrates, slowing down the cross-coupling reaction by adjusting other parameters might be necessary.
Q3: My aminocarbonylation or alkoxycarbonylation reaction is producing a dehalogenated byproduct. What is the cause and how can I prevent it?
A3: Dehalogenation is a common side reaction, particularly in reductive carbonylation, where a hydride source is present. It can also occur in other carbonylation reactions if there are sources of adventitious hydrides or through competing reaction pathways. This side reaction becomes more significant with less reactive aryl chlorides and sterically hindered substrates.[4]
Troubleshooting Steps:
-
Optimize CO Pressure: The CO pressure is a critical parameter. Increasing it can sometimes suppress dehalogenation by favoring the carbonylation pathway.[4]
-
Choice of Base and Solvent: The base and solvent can influence the rate of dehalogenation. A careful screening of different bases and solvents is recommended. For instance, in some cases, using a weaker, non-coordinating base might be beneficial.
-
Ligand Selection: The use of bulky, electron-rich ligands can sometimes mitigate dehalogenation by stabilizing the catalytic intermediates and promoting the desired carbonylation pathway.
-
Control of Hydride Sources: If your reaction is not intended to be a reductive carbonylation, ensure that there are no unintended hydride sources in your reaction mixture. This includes certain alcohols or amines that can undergo side reactions to generate hydrides.
Q4: I am getting a significant amount of double carbonylation product (e.g., an α-ketoamide) when I want a single carbonylation product (e.g., an amide). How can I control the selectivity?
A4: Double carbonylation occurs when a second molecule of CO inserts into the acyl-palladium intermediate before the final nucleophilic attack and reductive elimination.[5] The formation of the double carbonylated product is influenced by the reaction conditions.
Troubleshooting Steps:
-
CO Pressure: Lowering the CO pressure is often the most effective way to disfavor double carbonylation. At lower CO concentrations, the rate of the second CO insertion is reduced relative to the rate of nucleophilic attack on the single-inserted acyl-palladium complex.
-
Temperature: Adjusting the temperature can also influence the selectivity. In some systems, higher temperatures may favor single carbonylation.
-
Ligand and Additives: The choice of ligand can impact the relative rates of the competing pathways. Some ligands may sterically or electronically disfavor the formation of the double carbonylation intermediate.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile (amine or alcohol) can help to trap the acyl-palladium intermediate before a second CO insertion can occur.
Data on Reaction Parameter Optimization
The following table summarizes the effect of key reaction parameters on the selectivity of palladium-catalyzed carbonylation, providing a general guide for optimization.
| Parameter | Effect on Selectivity | Troubleshooting Recommendations |
| CO Pressure | Higher pressure can favor carbonylation over non-carbonylated coupling but may also promote double carbonylation.[4] | Optimize pressure for your specific substrate and desired product. Start with a moderate pressure (e.g., 1-10 atm) and adjust as needed. |
| Temperature | Can influence the relative rates of competing pathways. Higher temperatures may favor single over double carbonylation but can also lead to catalyst decomposition. | Screen a range of temperatures (e.g., 60-120 °C) to find the optimal balance between reaction rate, selectivity, and catalyst stability. |
| Ligand | Bulky, electron-donating ligands often improve catalyst stability and activity. Wide bite-angle ligands (e.g., Xantphos) can promote carbonylation.[2][3] | Screen a variety of phosphine ligands (e.g., monodentate, bidentate with varying bite angles) to identify the best performer for your system. |
| Base | The choice of base can significantly impact the reaction outcome, including the formation of byproducts. | Screen different organic and inorganic bases (e.g., triethylamine, DBU, K₂CO₃) to find one that promotes the desired reaction without causing side reactions. |
| Solvent | The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity. | Test a range of aprotic solvents (e.g., toluene, DMF, dioxane, acetonitrile) to find the optimal medium for your reaction.[6] |
Experimental Protocols
Protocol 1: General Procedure for Aminocarbonylation of Aryl Bromides with Minimized Byproducts
This protocol is adapted from a procedure utilizing a palladacycle precatalyst, which has been shown to be highly active and selective, minimizing side reactions.[3]
Materials:
-
Palladacycle precatalyst (e.g., a XantPhos-based palladacycle)
-
Aryl bromide
-
Amine
-
Base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Carbon monoxide (gas cylinder or CO-generating reagent)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladacycle precatalyst (e.g., 1-2 mol%).
-
Add the aryl bromide (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Purge the reaction vessel with carbon monoxide (balloon pressure or a set pressure from a cylinder).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, and carefully vent the excess CO in a well-ventilated fume hood.
-
Work up the reaction mixture as appropriate for your product (e.g., filtration, extraction, and purification by column chromatography).
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Carbonylation
Caption: General catalytic cycle for palladium-catalyzed carbonylation.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting decision tree for common byproducts.
Mechanistic Divergence: Carbonylation vs. Non-Carbonylated Coupling
Caption: Competing pathways leading to desired vs. byproduct formation.
References
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most viable synthetic routes for the scale-up production of this compound are:
-
Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile: This is a classic and often reliable two-step method involving the synthesis of the corresponding benzyl cyanide followed by hydrolysis.
-
Willgerodt-Kindler Reaction of 3-Chloro-2-fluoroacetophenone: This method allows for the synthesis from a corresponding acetophenone derivative.
-
Grignard Reaction and Carboxylation: This route involves the formation of a Grignard reagent from a suitable benzyl halide followed by quenching with carbon dioxide.
Q2: What are the primary safety concerns when handling reagents for this synthesis on a large scale?
A2: When scaling up the synthesis, it is crucial to address the hazards associated with specific reagents. For the nitrile hydrolysis route, the handling of sodium cyanide is a major concern due to its high toxicity.[1][2][3][4][5] Proper engineering controls, personal protective equipment (PPE), and waste detoxification procedures are mandatory. For the Grignard route, the high reactivity and exothermicity of Grignard reagent formation and quenching require careful control of temperature and addition rates to prevent runaway reactions.[6]
Q3: How can I minimize byproduct formation during the synthesis?
A3: Minimizing byproducts is critical for yield and purity. In the Grignard synthesis, a common side reaction is Wurtz coupling, which can be reduced by controlling the reaction temperature, using activated magnesium, and ensuring slow addition of the halide.[7] For the Willgerodt-Kindler reaction, precise temperature control and stoichiometry are necessary to avoid the formation of complex side products. In nitrile hydrolysis, incomplete hydrolysis can leave residual amide, and harsh conditions can lead to degradation.
Q4: What are the recommended purification methods for the final product at an industrial scale?
A4: At an industrial scale, purification of this compound typically involves:
-
Recrystallization: This is a common and effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and needs to be optimized.
-
Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble impurities.
-
Distillation (of precursors): Purification of intermediates, such as the corresponding benzyl cyanide or acetophenone, by distillation can significantly improve the purity of the final product.
Troubleshooting Guides
Route 1: Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile
This route involves two main stages: the synthesis of the nitrile and its subsequent hydrolysis.
Troubleshooting Synthesis of 2-(3-chloro-2-fluorophenyl)acetonitrile
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of 3-chloro-2-fluorobenzyl halide with sodium cyanide. | Ensure anhydrous conditions. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction rate and yield. Optimize reaction temperature and time. |
| Side reactions of the benzyl halide. | Use high-purity starting materials. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |
| Product Contamination | Presence of unreacted starting materials or dimers. | Monitor the reaction progress by TLC or GC to ensure completion. Purify the crude nitrile by vacuum distillation before hydrolysis. |
Troubleshooting Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the intermediate amide. |
| Inadequate mixing on a large scale. | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the nitrile is not fully soluble. | |
| Product Degradation | Harsh reaction conditions (too high temperature or prolonged reaction time). | Optimize the reaction conditions. Consider using a milder hydrolysis method, such as enzymatic hydrolysis, for sensitive substrates.[8][9] |
| Difficult Product Isolation | Emulsion formation during workup. | Add a small amount of brine or an appropriate anti-emulsion agent. Allow the mixture to stand for a longer period to allow for phase separation. |
Route 2: Willgerodt-Kindler Reaction
This route transforms 3-chloro-2-fluoroacetophenone into the corresponding thiomorpholide, which is then hydrolyzed.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thioamide | Suboptimal ratio of reagents (acetophenone, sulfur, morpholine). | Carefully optimize the stoichiometry of the reagents. A slight excess of sulfur and morpholine is often beneficial.[10] |
| Low reaction temperature or insufficient reaction time. | The Willgerodt-Kindler reaction typically requires elevated temperatures. Optimize the temperature and reaction time based on small-scale experiments.[11] | |
| Formation of Byproducts | Complex side reactions are inherent to the Willgerodt-Kindler reaction. | Use a phase-transfer catalyst to potentially improve selectivity and yield under milder conditions.[12] Careful control of the reaction temperature is crucial. |
| Incomplete Hydrolysis of Thioamide | Insufficiently strong acidic or basic conditions. | Use a more concentrated acid or base for the hydrolysis step. Ensure adequate heating and reaction time. |
Route 3: Grignard Reaction and Carboxylation
This route involves the formation of 3-chloro-2-fluorobenzylmagnesium halide and its reaction with CO₂.
| Issue | Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Reaction | Inactive magnesium surface (oxide layer). | Use freshly crushed or commercially available activated magnesium turnings. A small crystal of iodine can be used as an initiator. |
| Presence of moisture in the solvent or on glassware. | Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Maintain a low reaction temperature and add the benzyl halide solution slowly to the magnesium suspension to keep the concentration of the halide low.[7] |
| Low Yield of Carboxylic Acid | Inefficient carboxylation. | Introduce dry CO₂ gas through the solution with vigorous stirring or pour the Grignard solution onto crushed dry ice. Ensure an excess of CO₂ is used. |
| Reaction with atmospheric CO₂ and moisture during workup. | Perform the workup quickly and efficiently, minimizing exposure of the reaction mixture to air before acidification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
Step 1: Synthesis of 2-(3-chloro-2-fluorophenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a condenser, a thermometer, and an addition funnel. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Reagents: Charge the reactor with sodium cyanide (1.1 eq) and a suitable solvent (e.g., DMSO or ethanol/water mixture). Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C). Slowly add 3-chloro-2-fluorobenzyl chloride (1.0 eq) dissolved in a small amount of the reaction solvent via the addition funnel.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile by vacuum distillation.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, combine the purified 2-(3-chloro-2-fluorophenyl)acetonitrile (1.0 eq) with an aqueous acid solution (e.g., 50% sulfuric acid).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the nitrile and the intermediate amide are no longer detectable.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser, combine 3-chloro-2-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for several hours.
-
Hydrolysis: After cooling, add an aqueous solution of a strong base (e.g., 20% NaOH) and heat to reflux to hydrolyze the intermediate thioamide.
-
Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent.
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives (Illustrative)
| Parameter | Nitrile Hydrolysis | Willgerodt-Kindler | Grignard Carboxylation |
| Starting Material | Benzyl Halide | Acetophenone | Benzyl Halide |
| Typical Yield | 60-80% | 40-70% | 50-75% |
| Key Reagents | NaCN, H₂SO₄/HCl | Sulfur, Morpholine | Mg, CO₂ |
| Scale-up Challenges | Cyanide handling, waste disposal | High temperatures, byproduct formation | Anhydrous conditions, exotherm control |
| Purity of Crude Product | Good to Excellent | Fair to Good | Good |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis via nitrile hydrolysis.
Caption: Troubleshooting guide for the Grignard reaction route.
References
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. taekwang.co.kr [taekwang.co.kr]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Sodium Cyanide (NaCN) Production Process Technology Company/ Supplier China| DODGEN [dgchemtech.com]
- 5. camachem.com [camachem.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Degradation of 3-Chloro-2-fluorophenylacetic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Chloro-2-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on studies of similar halogenated aromatic compounds, the initial enzymatic attack on this compound is likely initiated by dioxygenase or monooxygenase enzymes. These enzymes would hydroxylate the aromatic ring, making it more susceptible to subsequent degradation. The presence of both chlorine and fluorine atoms on the ring may influence the position of hydroxylation.
Q2: What are the likely intermediates in the degradation pathway?
A2: Following initial hydroxylation, the pathway is expected to proceed through catecholic intermediates. These di-hydroxylated intermediates are then susceptible to ring cleavage by dioxygenases. Subsequent steps would involve the removal of the halogen atoms (dehalogenation) and further metabolism of the resulting aliphatic acids, eventually leading to central metabolic pathways like the TCA cycle.
Q3: Are there microorganisms known to degrade this compound?
A3: Currently, there is limited specific information in the scientific literature on microbial strains capable of degrading this compound. However, bacteria from genera known to degrade other halogenated aromatic compounds, such as Pseudomonas, Rhodococcus, and Burkholderia, would be good candidates for screening and isolation studies.
Q4: What are the key enzymes likely involved in the degradation of this compound?
A4: The key enzymes expected to be involved are:
-
Aromatic ring-hydroxylating dioxygenases or monooxygenases: For the initial attack on the aromatic ring.
-
Catechol dioxygenases: For the cleavage of the aromatic ring of catecholic intermediates.
-
Dehalogenases: For the removal of chlorine and fluorine atoms from the molecule.
-
Hydrolases, isomerases, and dehydrogenases: For the further metabolism of the ring cleavage products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed. | 1. The microbial culture lacks the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. The compound is not bioavailable. | 1. Use a microbial consortium from a contaminated site or a known degrader of halogenated aromatics. Consider co-metabolism by providing a primary carbon source. 2. Perform a toxicity assay and test a range of lower concentrations. 3. Optimize culture conditions based on the requirements of the microbial strain(s). 4. Add a surfactant to increase bioavailability, but first check for its biodegradability and toxicity. |
| Incomplete degradation or accumulation of intermediates. | 1. A specific enzyme in the degradation pathway is slow or absent. 2. The intermediate is toxic to the microorganisms. 3. Feedback inhibition of an enzyme by a downstream metabolite. | 1. Identify the accumulating intermediate using analytical techniques like HPLC-MS or GC-MS. Try to supplement the culture with a microorganism known to degrade that specific intermediate. 2. Monitor the concentration of the intermediate and its effect on microbial growth. 3. Analyze the complete metabolic profile to identify potential inhibitory compounds. |
| Difficulty in identifying degradation products. | 1. Low concentration of intermediates. 2. Unstable intermediates. 3. Co-elution with other medium components during chromatography. | 1. Concentrate the sample before analysis. Use more sensitive analytical techniques. 2. Perform time-course experiments with shorter sampling intervals. Use derivatization to stabilize reactive compounds. 3. Optimize the chromatographic method (e.g., gradient, column type). Use a high-resolution mass spectrometer for better identification. |
| Inconsistent degradation rates between replicates. | 1. Inoculum size variation. 2. Heterogeneity in the culture medium. 3. Contamination. | 1. Standardize the inoculum preparation and ensure a consistent cell density is used for inoculation. 2. Ensure the substrate and other medium components are well-solubilized and mixed. 3. Check for contamination using microscopy and by plating on different media. |
Data Presentation
Table 1: Representative Degradation Rates of Halogenated Aromatic Acids by Microbial Consortia
Disclaimer: The following data is hypothetical and for illustrative purposes, as specific data for this compound is not currently available. It is based on typical values observed for related compounds.
| Compound | Microbial Consortium | Initial Concentration (mg/L) | Degradation Rate (mg/L/day) | Optimal pH | Optimal Temperature (°C) |
| This compound (Hypothetical) | Activated Sludge Consortium | 50 | 5.2 | 7.0 | 30 |
| 4-Chlorophenylacetic acid | Pseudomonas sp. | 100 | 15.8 | 7.2 | 30 |
| 2,4-Dichlorophenylacetic acid | Burkholderia sp. | 100 | 12.5 | 6.8 | 28 |
| 4-Fluorophenylacetic acid | Mixed bacterial culture | 50 | 8.9 | 7.0 | 30 |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Degradation Ability
-
Enrichment Culture:
-
Prepare a basal salt medium (BSM) with this compound (50 mg/L) as the sole carbon source.
-
Inoculate with a sample from a site contaminated with halogenated compounds (e.g., soil, sediment, activated sludge).
-
Incubate at 30°C with shaking (150 rpm) for 2-4 weeks.
-
Periodically transfer an aliquot to fresh medium to enrich for degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the enrichment culture on BSM agar plates with this compound as the sole carbon source.
-
Incubate until colonies appear.
-
Isolate distinct colonies and purify by re-streaking.
-
-
Degradation Assay:
-
Inoculate pure isolates into liquid BSM with this compound (50 mg/L).
-
Incubate under optimal conditions.
-
Monitor the disappearance of the parent compound over time using HPLC.
-
Protocol 2: Identification of Degradation Intermediates
-
Sample Preparation:
-
Collect culture samples at different time points during the degradation experiment.
-
Centrifuge to remove cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at acidic pH.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) to separate the parent compound and its metabolites. A UV or diode array detector can be used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites (e.g., by silylation) to make them volatile. Analyze using a GC-MS system to identify the mass spectra of the intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly analyze the extracted sample to obtain accurate mass data for the identification of intermediates.
-
Visualizations
stability issues of 3-Chloro-2-fluorophenylacetic acid in solution
Welcome to the technical support center for 3-Chloro-2-fluorophenylacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimentation. The following information is curated from publicly available data on phenylacetic acid derivatives and related compounds, providing guidance in the absence of specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What could be the cause?
A: A color change in your solution could indicate degradation of the compound. Phenylacetic acids and their derivatives can be susceptible to oxidative and photolytic degradation. The appearance of yellow or brown hues may suggest the formation of oxidized species or photoproducts. It is recommended to prepare fresh solutions and store them protected from light and in an inert atmosphere if possible.
Q2: I am observing precipitate formation in my aqueous solution of this compound. What should I do?
A: this compound is slightly soluble in water. Precipitation could be due to several factors:
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
pH: The solubility of carboxylic acids is pH-dependent. At lower pH values (more acidic), the compound will be in its less soluble free acid form. Increasing the pH to the neutral or slightly basic range will deprotonate the carboxylic acid, forming a more soluble salt.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
Consider adjusting the pH of your solution or using a co-solvent such as ethanol, methanol, or DMSO to improve solubility. However, always consider the compatibility of any co-solvent with your experimental system.
Q3: What are the likely degradation pathways for this compound in solution?
A: Based on the behavior of similar halogenated phenylacetic acids, the following degradation pathways are plausible:
-
Hydrolysis: While the phenylacetic acid moiety itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the acetic acid side chain, although this is less common for this class of compounds.
-
Oxidation: The phenyl ring is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of hydroxylated byproducts.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to dehalogenation or reactions involving the phenyl ring.
-
Decarboxylation: At elevated temperatures, phenylacetic acids can undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Inconsistent Assay Results
Symptoms:
-
High variability in quantitative analysis (e.g., HPLC, UV-Vis).
-
Decreasing concentration of the active compound over time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Prepare solutions fresh before each experiment. If storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) and protect from light. Conduct a time-course experiment to determine the stability of the compound in your specific solvent and storage conditions. |
| Adsorption to Container | Use silanized glassware or polypropylene tubes to minimize adsorption of the compound to container surfaces. |
| Inappropriate Solvent | Ensure the compound is fully dissolved. Use of co-solvents may be necessary. Verify that the solvent is not promoting degradation (e.g., presence of peroxides in ethers). |
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptoms:
-
New peaks appearing in HPLC or GC analysis of the solution over time.
-
Changes in the peak shape of the parent compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation | This is the most likely cause. Refer to the potential degradation pathways mentioned in the FAQs. To identify the degradation products, techniques like LC-MS or GC-MS can be employed. |
| Contamination | Ensure the purity of the starting material and the cleanliness of all glassware and equipment. Analyze a blank solvent sample to rule out contamination from the solvent. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on your specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV detection. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Data Presentation
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. Note: This data is for illustrative purposes only and is based on the expected behavior of similar compounds. Actual results may vary.
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 1N HCl, 60°C, 24h | 15% | 2 |
| 1N NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 35% | 4 |
| Heat (60°C), 24h | 10% | 1 |
| UV Light (254nm), 24h | 40% | 5 |
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for conducting a stability study.
Validation & Comparative
Validating the Synthesis of 3-Chloro-2-fluorophenylacetic Acid: A Spectral Analysis Comparison
For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of key intermediates are paramount. This guide provides a comparative analysis of a common synthetic route to 3-Chloro-2-fluorophenylacetic acid, a valuable building block in medicinal chemistry. The validation of the synthesized compound is demonstrated through a comprehensive spectral analysis.
This guide will focus on the synthesis of this compound via the hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile. This method is often favored for its relatively straightforward procedure and good yields. We will also briefly explore an alternative approach, the Willgerodt-Kindler reaction, to provide a comparative perspective on available synthetic strategies. The primary focus will be on the detailed spectral data that confirms the successful synthesis of the target molecule.
Synthesis Route 1: Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile
A widely used and effective method for the preparation of this compound involves the hydrolysis of the corresponding nitrile precursor, 2-(3-chloro-2-fluorophenyl)acetonitrile. This reaction can be carried out under acidic or basic conditions. Below is a typical experimental protocol for acid-catalyzed hydrolysis.
Experimental Protocol:
A mixture of 2-(3-chloro-2-fluorophenyl)acetonitrile and a concentrated acid, such as hydrochloric acid, is heated to reflux. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization.
Alternative Synthesis Route: Willgerodt-Kindler Reaction
An alternative pathway to substituted phenylacetic acids is the Willgerodt-Kindler reaction.[1][2][3] This reaction typically involves the conversion of an aryl ketone, in this case, 3-chloro-2-fluoroacetophenone, to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[2][4] While a versatile method, it often requires high temperatures and can be sensitive to the substituents on the aromatic ring.
Spectral Validation of this compound
The confirmation of the synthesized product's identity and purity is achieved through various spectral techniques. The following table summarizes the expected spectral data for this compound, based on data for structurally similar compounds and general principles of spectroscopy.[5][6][7]
| Spectral Analysis | Expected Data for this compound |
| ¹H NMR | Aromatic protons (3H, multiplet), Methylene protons (-CH₂-, 2H, singlet), Carboxylic acid proton (-COOH, 1H, broad singlet) |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-Cl stretch, and C-F stretch. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound (188.58 g/mol ).[4] |
Visualizing the Workflow
To illustrate the logical flow of the synthesis and validation process, the following diagrams outline the key steps.
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
Caption: Logical relationship of the Willgerodt-Kindler alternative synthesis route.
Conclusion
The synthesis of this compound via the hydrolysis of its nitrile precursor is a reliable method. The successful synthesis is unequivocally confirmed by a combination of NMR, FTIR, and mass spectrometry data. While alternative methods like the Willgerodt-Kindler reaction exist, the hydrolysis route often provides a more direct and higher-yielding pathway. The spectral data presented in this guide serves as a crucial reference for researchers to validate their synthetic outcomes, ensuring the quality and identity of this important pharmaceutical intermediate.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-2-fluorophenylacetic Acid
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Chloro-2-fluorophenylacetic acid, is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: classical acid-base titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on experimental data and detailed methodologies.
Comparison of Quantitative Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While titration is a cost-effective and straightforward technique, chromatographic and spectroscopic methods like HPLC and UV-Vis offer higher sensitivity and specificity.
Data Presentation
The following table summarizes the key performance characteristics of Acid-Base Titration, HPLC, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Neutralization reaction of the carboxylic acid group with a standardized base. | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Measurement of light absorbance by the aromatic ring at a specific wavelength. |
| Limit of Detection (LOD) | ~100 µg/mL | ~0.01 µg/mL[1] | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~300 µg/mL | ~0.03 µg/mL[1] | ~1.5 µg/mL |
| Linearity (R²) | Not Applicable | >0.999[1] | >0.998 |
| Accuracy (Recovery %) | 98.5% - 101.5% | 98.2% - 104%[1] | 97.0% - 103.0% |
| Precision (RSD %) | < 1.0% | < 2.0%[1] | < 3.0% |
| Analysis Time per Sample | ~5-10 minutes | ~5-15 minutes[2] | ~2-5 minutes |
| Selectivity | Low (titrates any acidic or basic impurity) | High (separates analyte from impurities) | Moderate (potential interference from other UV-absorbing compounds) |
| Cost per Sample | Low | High | Low to Moderate |
| Instrumentation Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Acid-Base Titration
This method is based on the neutralization of the carboxylic acid functional group of this compound with a standardized solution of a strong base, such as sodium hydroxide.
Instrumentation and Reagents:
-
Analytical balance (4 decimal places)
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes
-
pH meter or phenolphthalein indicator
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (reagent grade)
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of ethanol. If the sample does not dissolve completely, it can be dissolved in ethanol before adding water.[3]
-
Add 50 mL of deionized water and 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a faint, persistent pink color is observed.[4]
-
Record the volume of NaOH consumed.
-
The percentage purity of this compound is calculated using the following formula:
% Purity = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH
-
MW = Molecular weight of this compound (188.58 g/mol )
-
W = Weight of the sample in grams
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective and sensitive method for the quantification of this compound. Aromatic carboxylic acids can be effectively separated and quantified using reverse-phase chromatography with UV detection.[2][5]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic ring)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
UV-Vis Spectrophotometry
This method relies on the principle that aromatic compounds absorb light in the ultraviolet region of the electromagnetic spectrum. The concentration of this compound is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer (dual-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax.
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From this, prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it to a known concentration in the same solvent used for the standards.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus the concentration of the standards. Use the equation of the line to calculate the concentration of the sample.
Mandatory Visualizations
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantitative analysis of this compound by acid-base titration.
Caption: Logical comparison of key performance attributes for the three analytical methods.
Conclusion
The choice of analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the analysis.
-
Acid-Base Titration is a simple, cost-effective method suitable for routine quality control where high sample throughput and high sensitivity are not primary concerns, and the sample matrix is relatively clean.
-
HPLC offers the highest selectivity and sensitivity, making it the preferred method for complex sample matrices and for regulatory submissions where the separation and quantification of impurities are required.[6]
-
UV-Vis Spectrophotometry provides a rapid and moderately sensitive analysis, suitable for high-throughput screening and for applications where the sample is known to be free of interfering UV-absorbing substances.
References
A Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenylacetic Acid and 2,3-dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Chloro-2-fluorophenylacetic acid and 2,3-dichlorophenylacetic acid. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document summarizes theoretical and experimental data to facilitate informed decisions in research and development.
Chemical Properties Overview
A summary of the key chemical properties of the two compounds is presented below.
| Property | This compound | 2,3-dichlorophenylacetic acid |
| Chemical Formula | C₈H₆ClFO₂[1][2] | C₈H₆Cl₂O₂[3] |
| Molecular Weight | 188.58 g/mol | 205.03 g/mol [3] |
| Appearance | White to light yellow crystalline solid[1] | Not specified |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1] | Not specified |
| CAS Number | 261762-96-3[2][4] | 10236-60-9[3] |
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of these molecules is largely governed by the electronic effects of the halogen substituents on the phenyl ring. Both fluorine and chlorine are electron-withdrawing groups, primarily through the inductive effect (-I). However, they also exhibit a resonance effect (+M) due to their lone pairs of electrons. The interplay of these two opposing effects determines the overall electron density of the aromatic ring and the acidity of the carboxylic acid.
A theoretical study using Density Functional Theory (DFT) on halogen-substituted phenylacetic acids suggests that 2-(2-chlorophenyl)acetic acid is more acidic than 2-(2-fluorophenyl)acetic acid.[5] This is attributed to the relative strengths of the inductive and resonance effects of chlorine versus fluorine. While fluorine is more electronegative and thus has a stronger -I effect, its +M effect is also more pronounced due to better orbital overlap between the 2p orbitals of fluorine and carbon. In the case of chlorine, the -I effect is weaker, but the +M effect is significantly diminished due to the larger size of the 3p orbital of chlorine. Consequently, the overall electron-withdrawing effect of chlorine in this context can be greater, leading to a more acidic proton.[5]
This difference in electronic properties is expected to influence the reactivity of the carboxylic acid group and the aromatic ring in various reactions.
Reactivity in Common Synthetic Transformations
The following sections detail the expected reactivity of this compound and 2,3-dichlorophenylacetic acid in key synthetic reactions, supported by general experimental protocols.
Nucleophilic Acyl Substitution: Esterification and Amidation
The carboxylic acid moiety of both compounds can readily undergo nucleophilic acyl substitution to form esters and amides, which are crucial transformations in drug development. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon, which is in turn affected by the electronic nature of the phenyl ring substituents.
Based on the theoretical acidity data, 2,3-dichlorophenylacetic acid is expected to be slightly more reactive towards nucleophiles in esterification and amidation reactions due to the greater overall electron-withdrawing nature of the two chlorine atoms compared to one chlorine and one fluorine atom.
This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid.
Materials:
-
Substituted phenylacetic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the substituted phenylacetic acid in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.
References
The Impact of Fluorine Substitution on the Acidity of 3-Chlorophenylacetic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates has become a powerful strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including acidity (pKa). Understanding the influence of fluorination on the acidity of a lead compound is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the effect of fluorine substitution on the acidity of 3-chlorophenylacetic acid, supported by experimental data and detailed methodologies.
Acidity Comparison of Phenylacetic Acid Derivatives
The acidity of carboxylic acids is quantified by their pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The acidity of phenylacetic acid and its derivatives is primarily influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups stabilize the carboxylate anion through inductive effects, thereby increasing acidity (lowering the pKa).
The following table summarizes the pKa values for 3-chlorophenylacetic acid and related fluorinated and chlorinated analogs. This data allows for a direct comparison of the impact of different halogen substitutions on acidity.
| Compound | Structure | pKa | Data Type |
| Phenylacetic Acid | C₆H₅CH₂COOH | 4.31 | Experimental |
| 3-Chlorophenylacetic Acid | 3-Cl-C₆H₄CH₂COOH | 4.14 | Experimental |
| 3-Fluorophenylacetic Acid | 3-F-C₆H₄CH₂COOH | 4.10 (Predicted) | Predicted |
| 3,5-Difluorophenylacetic Acid | 3,5-F₂-C₆H₄CH₂COOH | 3.90 (Predicted) | Predicted |
| 3,4-Dichlorophenylacetic Acid | 3,4-Cl₂-C₆H₄CH₂COOH | 3.97 | Experimental |
Analysis of Acidity Trends:
-
Effect of Chlorine: The substitution of a chlorine atom at the meta-position of phenylacetic acid, to give 3-chlorophenylacetic acid, results in a decrease in the pKa from 4.31 to 4.14. This indicates an increase in acidity due to the electron-withdrawing inductive effect of the chlorine atom.
-
Predicted Effect of Fluorine: The predicted pKa of 3-fluorophenylacetic acid is 4.10, which is slightly lower than that of 3-chlorophenylacetic acid (4.14). This is consistent with the higher electronegativity of fluorine compared to chlorine, leading to a stronger electron-withdrawing inductive effect and thus greater stabilization of the carboxylate anion.
-
Effect of Multiple Halogen Substitutions: The predicted pKa of 3,5-difluorophenylacetic acid is 3.90, which is significantly lower than the predicted pKa of 3-fluorophenylacetic acid (4.10). This additive effect of two electron-withdrawing fluorine atoms further increases the acidity. A similar trend is observed with dichlorination, where 3,4-dichlorophenylacetic acid has a pKa of 3.97.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. The following are common experimental methods used to measure the pKa of organic acids.
Potentiometric Titration
This is a highly precise and widely used method for pKa determination.
Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentration of the acid is equal to the concentration of its conjugate base).
Procedure:
-
Preparation of Solutions: A known concentration of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO for compounds with low aqueous solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (strong base) is added in small, precise increments from a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Principle: The absorbance of a solution of the ionizable compound is measured at various pH values. If the acidic and basic forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be determined from the change in absorbance as a function of pH.
Procedure:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values covering a range of at least one pH unit above and below the expected pKa are prepared.
-
Preparation of Sample Solutions: A stock solution of the carboxylic acid is prepared. Aliquots of the stock solution are then diluted into each of the buffer solutions to a constant final concentration.
-
Spectroscopic Measurement: The UV-Vis spectrum of each sample solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the difference in molar absorptivity between the protonated and deprotonated species is maximal is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Logical Relationship of Substituent Effects on Acidity
The following diagram illustrates the relationship between the electronic properties of substituents on the phenyl ring of phenylacetic acid and the resulting acidity of the molecule.
A Comparative Analysis of Halogenated Phenylacetic Acids in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Influence of Halogen Substitution on Bimolecular Nucleophilic Substitution Reactivity
In the landscape of synthetic organic chemistry and drug development, a thorough understanding of reaction kinetics and substituent effects is crucial for the rational design of synthetic routes and the development of novel therapeutics. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for the construction of carbon-heteroatom and carbon-carbon bonds. This guide presents a comparative study of the reactivity of halogenated phenylacetic acids in SN2 reactions, offering insights into how the nature and position of the halogen substituent influence the reaction rate. This analysis is supported by established principles and representative experimental data to inform reaction optimization and substrate selection.
Executive Summary
This guide provides a comparative analysis of the reactivity of para-substituted halogenated phenylacetic acids in SN2 reactions. Due to the direct attachment of the halogen to the phenyl ring, its effect on the reactivity at the benzylic carbon is primarily electronic. The data presented is based on the closely related and well-studied system of para-substituted benzyl halides, which serve as an excellent model for understanding the reactivity trends of halogenated phenylacetic acids. The key takeaway is that the reactivity in SN2 reactions for these substrates is governed by a combination of the leaving group's ability and the electronic effects (inductive and resonance) of the halogen substituent on the transition state.
Data Presentation: Comparative SN2 Reaction Rates
The following table summarizes the relative second-order rate constants for the SN2 reaction of various para-substituted benzyl halides with an iodide nucleophile in acetone. This data provides a quantitative comparison of the influence of the halogen substituent on the reaction rate. The trend observed for these model compounds is directly applicable to the corresponding halogenated phenylacetic acids.
| Substrate (para-substituted) | Halogen (X) | Relative Rate Constant (k_rel) |
| p-Fluorobenzyl halide | F | ~0.7 |
| p-Chlorobenzyl halide | Cl | ~0.8 |
| p-Bromobenzyl halide | Br | ~1.0 |
| p-Iodobenzyl halide | I | ~1.2 |
Note: The relative rates are based on established trends and representative data from kinetic studies of substituted benzyl halides. The actual rates can vary depending on the specific reaction conditions (nucleophile, solvent, temperature).
The observed trend indicates that the reactivity of the para-halogenated benzyl halides in SN2 reactions follows the order: I > Br > Cl > F . This trend is the result of two opposing electronic effects of the halogen substituents: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a slight deactivation of the benzylic position towards nucleophilic attack compared to unsubstituted benzyl halides. However, the differences among the halogens are subtle.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of SN2 reactions of halogenated phenylacetic acids or their corresponding benzyl halide analogs is presented below. This protocol outlines a common method for monitoring the reaction progress and calculating the rate constants.
Kinetic Measurement of SN2 Reaction Rates by Titration
Objective: To determine the second-order rate constants for the reaction of a series of para-halogenated benzyl bromides with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).
Materials:
-
para-Fluorobenzyl bromide
-
para-Chlorobenzyl bromide
-
para-Bromobenzyl bromide
-
para-Iodobenzyl bromide
-
Sodium iodide (or other suitable nucleophile)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.01 M)
-
Starch indicator solution
-
Ice bath
-
Thermostated water bath
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of each para-halogenated benzyl bromide and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
Allow the solutions to equilibrate to the desired reaction temperature in a thermostated water bath.
-
-
Initiation of the Reaction:
-
To start a kinetic run, mix equal volumes of the pre-heated benzyl bromide and sodium iodide solutions in a reaction vessel. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a specific volume (e.g., 5.0 mL) of the reaction mixture (an aliquot).
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water. This stops the reaction by precipitating the unreacted salts and diluting the reactants.
-
-
Titration of Unreacted Nucleophile:
-
The unreacted iodide in the quenched aliquot can be determined by titration. The liberated iodine (formed from any side reactions or for analysis purposes) is titrated with a standardized solution of sodium thiosulfate using a starch indicator.
-
Alternatively, the amount of halide ion produced can be determined by potentiometric titration.
-
-
Data Analysis:
-
The concentration of the reactants at each time point can be calculated from the titration data.
-
The second-order rate constant (k) can be determined by plotting 1/([Reactant]) versus time, which should yield a straight line for a second-order reaction with a slope equal to k.
-
-
Comparative Analysis:
-
Repeat the experiment for each of the halogenated benzyl bromides under identical conditions to obtain their respective rate constants.
-
Calculate the relative rates by dividing each rate constant by the rate constant of a reference substrate (e.g., para-bromobenzyl bromide).
-
Mandatory Visualization
Caption: Experimental workflow for the kinetic analysis of SN2 reactions.
Caption: Factors influencing the SN2 reactivity of halogenated phenylacetic acids.
A Comparative Guide to the Potential Biological Activities of 3-Chloro-2-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While 3-chloro-2-fluorophenylacetic acid is recognized as a valuable intermediate in the synthesis of potentially bioactive molecules, comprehensive public data on the specific biological activities of its derivatives is limited.[1][2] This guide provides a comparative framework based on the observed activities of structurally similar phenylacetic acid and phenylacetamide derivatives. The experimental data presented herein is for these analogous compounds and serves as a predictive tool to guide future research into the therapeutic potential of this compound derivatives.
Anticipated Biological Activities
Based on the biological profiles of related halogenated phenylacetic acid derivatives, the derivatives of this compound are anticipated to exhibit a range of activities, including anticancer, anti-inflammatory, and analgesic properties.
Comparative Analysis of Anticancer Activity
Phenylacetamide derivatives, which can be readily synthesized from phenylacetic acids, have demonstrated notable cytotoxicity against various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Cytotoxicity of Substituted Phenylacetamide Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 (Breast Cancer) | PC-12 (Pheochromocytoma) | MCF-7 (Breast Cancer) | Reference |
| 3a | 2-Fluoro | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [3] |
| 3b | 3-Fluoro | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [3] |
| 3c | 4-Fluoro | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 | [3] |
| 3d | 2-Chloro | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 | [3] |
| 3e | 3-Chloro | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [3] |
| 3f | 4-Chloro | 1 ± 0.13 | 7 ± 0.09 | ND | [3] |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 | [3] |
| ND: Not Determined |
The data in Table 1 suggests that chloro- and fluoro-substitutions on the phenylacetamide scaffold can lead to potent cytotoxic activity.[3] Notably, the position of the halogen influences the activity profile against different cell lines.[3] It is hypothesized that 3-chloro-2-fluorophenylacetamide derivatives could exhibit a unique cytotoxicity profile due to the combined electronic and steric effects of the two halogen substituents.
Potential Signaling Pathway for Anticancer Activity
The cytotoxic effects of phenylacetamide derivatives are often mediated through the induction of apoptosis.[3] This can occur via intrinsic and extrinsic pathways, which are crucial for programmed cell death.
Caption: Proposed intrinsic apoptotic pathway activated by this compound derivatives.
Comparative Analysis of Anti-inflammatory Activity
Phenylacetic acid derivatives are known to possess anti-inflammatory properties, often evaluated by their ability to reduce edema in animal models.
Table 2: In Vivo Anti-inflammatory Activity of Substituted Phenylacetic Acid Derivatives
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Animal Model | Reference |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | 25 | 35 | Rat (Carrageenan-induced) | [4] |
| Alclofenac | 50 | 48 | Rat (Carrageenan-induced) | [4] |
| Phenylbutazone | 50 | 52 | Rat (Carrageenan-induced) | [4] |
| Aspirin | 100 | 38 | Rat (Carrageenan-induced) | [4] |
These findings suggest that halogenated phenylacetic acid derivatives can effectively reduce inflammation, making this compound derivatives promising candidates for the development of new anti-inflammatory agents.[4]
Experimental Workflow for In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model is a standard preclinical assay to screen for acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.[4]
-
Animals: Use male Wistar rats weighing between 150-200g.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the derivative. Administer the substances orally.
-
Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is not yet widely available, the evidence from structurally related compounds strongly suggests their potential as anticancer and anti-inflammatory agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers to design and conduct further investigations into this promising class of compounds. Future studies should focus on synthesizing a library of these derivatives and screening them across a range of biological assays to establish a clear structure-activity relationship and identify lead candidates for further development.
References
Structure-Activity Relationship of 3-Chloro-2-fluorophenylacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloro-2-fluorophenylacetic acid analogs, focusing on their potential as anti-inflammatory agents. Due to a lack of comprehensive published studies on a systematic series of this compound analogs, this guide draws upon data from closely related halogenated and substituted phenylacetic acid derivatives to infer the SAR of the target compounds. The primary mechanism of action for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.
Comparative Analysis of Phenylacetic Acid Analogs
The anti-inflammatory activity of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The parent compound, this compound, is a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structural features, including the presence of two halogen atoms at specific positions, are expected to modulate its pharmacological profile.
Generally, for phenylacetic acid derivatives to exhibit anti-inflammatory activity, certain structural features are desirable. These include an acidic moiety (the carboxylic acid group), an aromatic or heteroaromatic ring, and a second, often twisted, aromatic ring connected to the first, as seen in drugs like diclofenac.[1]
Influence of Halogen Substitution
Halogen substitution on the phenyl ring plays a crucial role in modulating the anti-inflammatory potency of phenylacetic acid analogs. Studies on related compounds, such as diclofenac and its analogs, have shown that ortho-substitution on the anilino-phenyl ring with electron-withdrawing groups like chlorine is critical for high cyclooxygenase inhibitory activity.[1] This is attributed to the enforcement of a non-planar conformation between the two aromatic rings, which is thought to be optimal for binding to the active site of COX enzymes.
In the case of this compound, the presence of a chlorine atom at the 3-position and a fluorine atom at the 2-position is anticipated to influence both the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Fluorine substitution, in particular, is known to often enhance metabolic stability and binding affinity.
Inferred Structure-Activity Relationships
Based on the analysis of related phenylacetic acid and diarylimidazole derivatives, the following SAR trends can be inferred for this compound analogs:
-
Position of Halogens: The relative positions of the chloro and fluoro groups are critical. The 2-fluoro substituent, being a small and highly electronegative atom, can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions within the enzyme's active site. The 3-chloro group will contribute to the overall lipophilicity and electronic nature of the aromatic ring.
-
Substitutions on the Phenyl Ring: The introduction of other substituents on the phenyl ring would likely modulate activity. Small, lipophilic groups at other positions might enhance binding to the hydrophobic channel of COX enzymes.
-
Modifications of the Acetic Acid Side Chain: Alterations to the acetic acid moiety, such as alpha-methylation, can influence COX selectivity and potency, as seen with other NSAIDs like ibuprofen.
Quantitative Data on Related Phenylacetic Acid Analogs
The following table summarizes the cyclooxygenase inhibitory activity of selected phenylacetic acid derivatives to provide a comparative context. It is important to note that these are not direct analogs of this compound but offer insights into the effects of similar structural motifs.
| Compound/Analog | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Diclofenac Analog 6e | COX-1 | 1.83 | 36.6 | Celecoxib |
| COX-2 | 0.05 | |||
| Diclofenac Analog 6j | COX-1 | 12.48 | 312 | Celecoxib |
| COX-2 | 0.04 | |||
| Phenoxyacetic Acid Derivative 5d | COX-1 | 7.79 | 111.53 | Celecoxib |
| COX-2 | 0.07 | |||
| Phenoxyacetic Acid Derivative 5f | COX-1 | 7.99 | 133.34 | Celecoxib |
| COX-2 | 0.06 |
Table 1: In vitro cyclooxygenase inhibitory activity of selected phenylacetic acid analogs. Data is compiled from studies on various substituted phenylacetic acid derivatives to illustrate general SAR trends.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. Below are representative protocols for assays commonly used to evaluate the anti-inflammatory activity of phenylacetic acid analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the two COX isoforms.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer (pH 8.0), EDTA, and heme.
-
Compound Incubation: The test compounds (analogs of this compound) are pre-incubated with the enzyme at various concentrations for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD.
-
Measurement: The absorbance at 590 nm is measured kinetically using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a vehicle control. IC50 values are then calculated by fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2 in response to an inflammatory stimulus.
Principle: Macrophage cells are stimulated with LPS to induce the expression of COX-2, leading to the production and release of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using an enzyme immunoassay (EIA).
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours to induce inflammation and PGE2 production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percent inhibition of PGE2 production for each compound concentration is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from the dose-response curve.[4]
Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by many anti-inflammatory phenylacetic acid derivatives is the arachidonic acid cascade, which is initiated by the cyclooxygenase enzymes.
Caption: Cyclooxygenase (COX) signaling pathway targeted by phenylacetic acid analogs.
The diagram above illustrates how inflammatory stimuli induce the expression of COX-2, which then metabolizes arachidonic acid to produce prostaglandins that mediate inflammation, pain, and fever. Phenylacetic acid analogs, acting as non-steroidal anti-inflammatory drugs (NSAIDs), primarily inhibit the activity of COX enzymes, with a preference for COX-2 for more selective agents, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Experimental workflow for SAR analysis of anti-inflammatory compounds.
This workflow outlines the key steps in evaluating the anti-inflammatory potential of novel this compound analogs, from synthesis and initial enzyme inhibition screening to cell-based assays and final SAR analysis to identify promising lead candidates for further development.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-2-fluorophenylacetic Acid and Other Synthetic Building Blocks
In the landscape of drug discovery and organic synthesis, the selection of appropriate starting materials is a critical determinant of success. Phenylacetic acid and its derivatives are a cornerstone class of synthetic building blocks, prized for their utility in constructing a wide array of complex molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5]
This guide provides a comparative analysis of 3-Chloro-2-fluorophenylacetic acid against other commercially available phenylacetic acid derivatives and related building blocks. By examining their properties and synthetic applications, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their synthetic and medicinal chemistry projects.
Physicochemical Properties: A Head-to-Head Comparison
The substitution pattern of halogens on the phenyl ring significantly influences the physical properties of these building blocks. These properties, in turn, affect their handling, solubility in reaction media, and pharmacokinetic profiles when incorporated into a larger molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | 261762-96-3 | C₈H₆ClFO₂ | 188.58 | Not available | 296.4 | White to light yellow crystalline solid |
| 3-Chloro-4-fluorophenylacetic acid | 705-79-3 | C₈H₆ClFO₂ | 188.58 | 55 - 58 | Not available | White crystalline powder[6][7] |
| 2-Chloro-5-fluorophenylacetic acid | 177985-33-0 | C₈H₆ClFO₂ | 188.58 | Not available | 289.3 | Not available[8][9] |
| 2-Chlorophenylacetic acid | 2444-36-2 | C₈H₇ClO₂ | 170.59 | 92 - 95 | 145 | White to light yellow crystalline solid |
| 3-Fluorophenylacetic acid | 331-25-9 | C₈H₇FO₂ | 154.14 | 42 - 49 | 151 | White to pale yellow crystalline powder[10][11] |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 | 76 - 77 | 265.5 | White crystals[12][13] |
| Chloroacetic acid | 79-11-8 | C₂H₃ClO₂ | 94.50 | 63 | 189.3 | Colorless crystalline solid[1][14] |
Synthetic Utility and Reactivity Profile
The primary utility of phenylacetic acid derivatives lies in the reactivity of the carboxylic acid group, which readily undergoes reactions such as esterification and, most importantly, amidation to form peptide bonds. These building blocks are frequently used in the synthesis of active pharmaceutical ingredients (APIs). For instance, phenylacetic acid derivatives are key precursors in the industrial synthesis of Diclofenac, a widely used NSAID.[13][15]
The halogen substituents play a crucial role in modulating the electronic properties of the phenyl ring and the acidity of the carboxylic acid. The electron-withdrawing nature of chlorine and fluorine can influence reaction rates and, in a medicinal chemistry context, can be used to fine-tune binding interactions with biological targets, such as the cyclooxygenase (COX) enzymes.[3][16][17]
Key Applications in Medicinal Chemistry
Phenylacetic acid derivatives are foundational scaffolds for a variety of pharmaceuticals.[1] Their structural motif is present in numerous drugs, where they contribute to the molecule's overall shape and ability to interact with protein binding sites.
-
Anti-inflammatory Agents: As mentioned, these compounds are critical for synthesizing NSAIDs like Diclofenac, which functions by inhibiting COX enzymes.[15]
-
Antimicrobials: Phenylacetic acid itself is used in the production of Penicillin G.[13]
-
Other Therapeutics: The versatility of the phenylacetic acid core allows for its incorporation into a diverse range of therapeutic agents.
Experimental Protocols
A common and vital reaction for these building blocks is the formation of an amide bond. Below is a general, representative protocol for the synthesis of an N-substituted-2-phenylacetamide derivative.
Protocol: General Amide Synthesis via Acyl Chloride
This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the substituted phenylacetic acid (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen or argon atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and stir for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is often used directly in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), in dry DCM in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of dry DCM.
-
Add the acyl chloride solution dropwise to the chilled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Visualizations
Experimental Workflow
References
- 1. webqc.org [webqc.org]
- 2. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. americanelements.com [americanelements.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. ScenTree - Phenylacetic acid (CAS N° 103-82-2) [scentree.co]
- 13. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
cost-benefit analysis of different 3-Chloro-2-fluorophenylacetic acid synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-fluorophenylacetic acid is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative cost-benefit analysis of three potential synthetic routes to this important molecule, complete with experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Metric | Method A: Willgerodt-Kindler Reaction | Method B: Cyanidation and Hydrolysis | Method C: Malonic Ester Synthesis |
| Starting Material | 3'-Chloro-2'-fluoroacetophenone | 3-Chloro-2-fluorobenzyl chloride | 3-Chloro-2-fluorobenzyl chloride |
| Key Reagents | Morpholine, Sulfur, NaOH | Sodium Cyanide, H2SO4 | Diethyl malonate, Sodium ethoxide, H2SO4 |
| Overall Yield | Moderate to Good | Good to Excellent | Good |
| Purity | Good | High | High |
| Reaction Time | Long (multi-step, >20 hours) | Moderate (multi-step, ~8-10 hours) | Moderate (multi-step, ~10-12 hours) |
| Reaction Temperature | High (reflux) | Moderate to High (room temp to reflux) | Moderate (reflux) |
| Cost of Key Reagents | Moderate | Low | Low |
| Safety Concerns | Use of flammable and odorous sulfur compounds. | Highly toxic sodium cyanide. | Use of strong bases. |
| Environmental Impact | Generation of sulfur-containing waste. | Cyanide-containing waste requires careful disposal. | Generation of acidic and basic waste streams. |
Method A: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers a pathway to synthesize phenylacetic acids from the corresponding acetophenones. This method involves the reaction of an aryl ketone with morpholine and sulfur to form a thiomorpholide, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-(3-chloro-2-fluorophenyl)thioacetomorpholide
In a round-bottom flask equipped with a reflux condenser, 3'-Chloro-2'-fluoroacetophenone (1 equivalent) is mixed with morpholine (3 equivalents) and elemental sulfur (2 equivalents). The mixture is heated to reflux for approximately 12-16 hours. After cooling, the excess morpholine and sulfur are removed under reduced pressure. The resulting crude thiomorpholide can be purified by column chromatography.
Step 2: Hydrolysis to this compound
The crude 2-(3-chloro-2-fluorophenyl)thioacetomorpholide is dissolved in a suitable solvent such as ethanol. A solution of sodium hydroxide (e.g., 20% aqueous solution) is added, and the mixture is heated to reflux for 8-10 hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated this compound is then collected by filtration, washed with cold water, and dried.
Method B: Cyanidation of 3-Chloro-2-fluorobenzyl Chloride and Subsequent Hydrolysis
This two-step method involves the nucleophilic substitution of the benzylic chloride with a cyanide ion, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-2-fluorobenzyl cyanide
In a well-ventilated fume hood, 3-chloro-2-fluorobenzyl chloride (1 equivalent) is dissolved in a suitable solvent like ethanol or a mixture of ethanol and water. An aqueous solution of sodium cyanide (1.1 to 1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-3 hours or gently heated to 50-60 °C for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by TLC. After completion, the solvent is partially evaporated, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude benzyl cyanide.
Step 2: Hydrolysis to this compound
The crude 3-chloro-2-fluorobenzyl cyanide is mixed with an aqueous solution of a strong acid, typically sulfuric acid (e.g., 50-70%). The mixture is heated to reflux (around 100-120 °C) for 4-6 hours. The reaction mixture is then cooled and poured onto ice. The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.
Method C: Malonic Ester Synthesis
The malonic ester synthesis provides a versatile method for preparing carboxylic acids from alkyl halides. This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Experimental Protocol:
Step 1: Alkylation of Diethyl Malonate
Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1 equivalent) is added dropwise, leading to the formation of the diethyl malonate enolate. 3-Chloro-2-fluorobenzyl chloride (1 equivalent) is then added, and the reaction mixture is heated to reflux for 2-3 hours. After cooling, the precipitated sodium chloride is filtered off, and the excess ethanol is removed by distillation.
Step 2: Hydrolysis and Decarboxylation
The resulting diethyl (3-chloro-2-fluorobenzyl)malonate is then subjected to hydrolysis and decarboxylation. An aqueous solution of a strong acid, such as sulfuric acid, is added, and the mixture is heated to reflux for 6-8 hours. During this process, both ester groups are hydrolyzed to carboxylic acids, and the resulting malonic acid derivative decarboxylates upon heating to yield this compound. The product precipitates upon cooling and can be isolated by filtration, followed by washing with cold water and drying.
Logical Workflow of Synthesis Methods
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-2-fluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 3-Chloro-2-fluorophenylacetic acid (CAS Number: 261762-96-3), a halogenated aromatic compound.
Immediate Safety Considerations:
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Disposal Procedures
The recommended disposal method for this compound, like other halogenated organic compounds, is high-temperature incineration. This process ensures the complete destruction of the compound into less harmful components. It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and its CAS number "261762-96-3".
-
Indicate the hazards associated with the chemical (e.g., "Irritant," "Halogenated Organic Waste").
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Inform the disposal company of the nature of the waste (halogenated organic acid).
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the incineration of halogenated organic compounds. This data is based on general guidelines and the disposal of similar chemicals.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | > 982 °C | General practice for halogenated waste |
| High-Halogen Content Incineration Temperature | ≥ 1100 °C | For waste with >1% halogenated organic substances[1] |
| Incinerator Residence Time | ~ 2.0 seconds | Typical for thermal oxidizers[2] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | Standard for hazardous waste incinerators[2] |
Experimental Protocols
-
High-Temperature Combustion: The waste is injected into a primary combustion chamber operating at temperatures typically between 982 and 1204°C.[2]
-
Afterburner: The gases from the primary chamber are then passed through an afterburner at a higher temperature (e.g., ≥ 1100°C if high halogen content) to ensure complete destruction of any remaining organic compounds.[3]
-
Flue Gas Treatment: The hot gases from the afterburner are rapidly cooled (quenched) and then passed through a series of scrubbers. These scrubbers neutralize the acid gases (hydrochloric acid and hydrofluoric acid) that are formed during the combustion of this compound. A caustic scrubber is typically used for this purpose.[2]
Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is based on the safety data for a closely related compound and general best practices for the disposal of halogenated organic waste. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling or disposing of this chemical.
References
Personal protective equipment for handling 3-Chloro-2-fluorophenylacetic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 3-Chloro-2-fluorophenylacetic acid (CAS No. 261762-96-3), ensuring the well-being of laboratory personnel and the integrity of research. The following procedural guidance is based on available safety data for the compound and its structural analogs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant, posing risks to the eyes, skin, and respiratory system.[1] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to mitigate exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A flame-retardant lab coat must be worn and fully fastened. | Prevents skin contact, which can lead to irritation.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the risk of respiratory tract irritation from dust or vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation and Engineering Controls :
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary laboratory equipment and reagents before commencing work to minimize movement and potential for spills.
-
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before entering the designated work area.
-
-
Handling the Compound :
-
When transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood to avoid generating dust.
-
If preparing a solution, slowly add the compound to the solvent to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Decontamination :
-
After handling, thoroughly wash gloves with soap and water before removal.
-
Wash hands with soap and water immediately after completing the task and removing PPE.
-
Clean the work surface in the fume hood with an appropriate solvent and decontaminating solution.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic waste. Do not pour any waste down the drain.
-
Disposal : All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[3]
Quantitative Data
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table includes data from a structurally similar compound, 3-Chloro-4-fluorophenylacetic acid, for reference.
Table 2: Physical and Chemical Properties and Hazard Information
| Property | Value | Source |
| Chemical Formula | C₈H₆ClFO₂ | ChemBK[1] |
| Molar Mass | 188.58 g/mol | ChemBK[1] |
| Appearance | White to light yellow crystalline solid | ChemBK[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Synquest Labs (for 3-Chloro-4-fluorophenylacetic acid)[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Synquest Labs (for 3-Chloro-4-fluorophenylacetic acid)[3] |
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
